[benzoyl(ethoxy)amino] acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124617-83-0 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
[benzoyl(ethoxy)amino] acetate |
InChI |
InChI=1S/C11H13NO4/c1-3-15-12(16-9(2)13)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
VTXASKVCTCLBRE-UHFFFAOYSA-N |
SMILES |
CCON(C(=O)C1=CC=CC=C1)OC(=O)C |
Canonical SMILES |
CCON(C(=O)C1=CC=CC=C1)OC(=O)C |
Other CAS No. |
124617-83-0 |
Synonyms |
N-ACETOXY-N-ETHOXYBENZAMIDE |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Elucidation of the Chemical Structure of [benzoyl(ethoxy)amino] acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Structural Interpretation
The chemical name "[benzoyl(ethoxy)amino] acetate" is not systematically defined and does not correspond to a readily identifiable compound in chemical literature databases. This guide therefore addresses the elucidation of the most plausible chemical structure derived from this name and outlines a comprehensive strategy for its synthesis and characterization.
Based on standard chemical nomenclature, the name can be deconstructed as follows:
-
Acetate : This suggests either an acetate salt or an ethyl acetate ester derivative. Given the context of organic synthesis, an ester is a highly probable interpretation.
-
[benzoyl(ethoxy)amino] : This core fragment suggests a substituted amino group. Specifically, a nitrogen atom bonded to:
-
A benzoyl group (C₆H₅CO-)
-
An ethoxy group (-OCH₂CH₃)
-
Combining these fragments, the most chemically sound interpretation is ethyl 2-(benzoyl(ethoxy)amino)acetate . This structure represents a derivative of the amino acid glycine, where the nitrogen atom is N-acylated with a benzoyl group and N-alkoxylated with an ethoxy group, and the carboxylic acid is esterified with ethanol.
Proposed Structure:
-
IUPAC Name: ethyl 2-(benzoyl(ethoxy)amino)acetate
-
Molecular Formula: C₁₃H₁₇NO₄
-
Molecular Weight: 251.28 g/mol
-
Chemical Structure: (A placeholder image, as I cannot generate images directly. The structure has a central nitrogen atom bonded to a benzoyl group, an ethoxy group, and a methylene group which is in turn bonded to an ethyl ester group).
This guide will now detail a proposed synthetic route and the analytical methods required to confirm the identity of this target molecule.
Proposed Synthetic Pathway
The synthesis of ethyl 2-(benzoyl(ethoxy)amino)acetate can be envisioned as a multi-step process starting from glycine ethyl ester. The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic pathway for ethyl 2-(benzoyl(ethoxy)amino)acetate.
Proposed Methods for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the synthesized molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy will be the primary tools for elucidating the molecular structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and elemental composition of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy will be used to identify the key functional groups present in the molecule.
The logical workflow for the structural elucidation process is depicted in the following diagram.
Caption: Workflow for the structural elucidation of the target molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for ethyl 2-(benzoyl(ethoxy)amino)acetate based on analysis of structurally similar compounds and established spectroscopic principles[1][2][3][4].
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.4 | m | 5H | Aromatic protons (benzoyl group) |
| ~ 4.2 | q | 2H | -OCH₂CH₃ (ester) |
| ~ 4.0 | q | 2H | -OCH₂CH₃ (ethoxyamino) |
| ~ 4.1 | s | 2H | -NCH₂CO- |
| ~ 1.3 | t | 3H | -OCH₂CH₃ (ester) |
| ~ 1.2 | t | 3H | -OCH₂CH₃ (ethoxyamino) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (ester) |
| ~ 168 | C=O (amide) |
| ~ 135 - 128 | Aromatic carbons |
| ~ 65 | -OCH₂CH₃ (ethoxyamino) |
| ~ 61 | -OCH₂CH₃ (ester) |
| ~ 50 | -NCH₂CO- |
| ~ 15 | -OCH₂CH₃ (ethoxyamino) |
| ~ 14 | -OCH₂CH₃ (ester) |
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data
| Ion | Calculated m/z |
| [M+H]⁺ | 252.1230 |
| [M+Na]⁺ | 274.1049 |
Experimental Protocols
Proposed Synthesis of Ethyl 2-(benzoyl(ethoxy)amino)acetate
This protocol is adapted from established methods for the synthesis of N-acyl amino esters[1].
Step 1: Synthesis of N-Hydroxyglycine ethyl ester
-
Dissolve glycine ethyl ester hydrochloride in aqueous HCl.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of N-Benzoyl-N-hydroxyglycine ethyl ester
-
Dissolve N-hydroxyglycine ethyl ester in dichloromethane.
-
Add pyridine as a base.
-
Cool the mixture to 0 °C and add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of Ethyl 2-(benzoyl(ethoxy)amino)acetate
-
Suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add a solution of N-benzoyl-N-hydroxyglycine ethyl ester in THF dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add ethyl iodide and stir the reaction at room temperature for 24 hours.
-
Quench the reaction carefully with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the final product by column chromatography.
Spectroscopic Characterization Protocols
5.2.1 NMR Spectroscopy
-
Dissolve approximately 10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
Process the spectra using appropriate software and assign the peaks based on their chemical shifts, multiplicities, and integration values.
5.2.2 High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ adducts.
-
Determine the elemental composition from the accurate mass measurement.
5.2.3 Infrared (IR) Spectroscopy
-
Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Identify the characteristic absorption bands for the key functional groups (e.g., C=O of the ester and amide, C-O, and C-N bonds).
Conclusion
This technical guide provides a comprehensive framework for the structural elucidation of "this compound," interpreted as ethyl 2-(benzoyl(ethoxy)amino)acetate. The proposed synthetic pathway and detailed analytical protocols offer a clear roadmap for researchers to synthesize and unambiguously confirm the structure of this novel compound. The predictive spectroscopic data serves as a benchmark for the experimental results, facilitating a confident structural assignment.
References
Spectroscopic Analysis of [Benzoyl(ethoxy)amino] Acetate: A Technical Overview
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Benzoylglycine ethyl ester. It includes detailed experimental protocols and visual diagrams to aid researchers, scientists, and professionals in drug development in understanding the spectroscopic characterization of this class of compounds.
Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Benzoylglycine ethyl ester.
Table 1: ¹H NMR Spectroscopic Data for N-Benzoylglycine ethyl ester
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1.29 | t | 7.1 | -CH₃ (ethyl ester) |
| 4.23 | q | 7.1 | -CH₂- (ethyl ester) |
| 4.26 | d | 5.0 | -CH₂- (glycine moiety) |
| 6.80 (broad s) | s | - | -NH- (amide) |
| 7.43 - 7.55 | m | - | Aromatic H (meta, para) |
| 7.82 - 7.86 | m | - | Aromatic H (ortho) |
Table 2: ¹³C NMR Spectroscopic Data for N-Benzoylglycine ethyl ester
| Chemical Shift (δ) ppm | Assignment |
| 14.2 | -CH₃ (ethyl ester) |
| 41.8 | -CH₂- (glycine moiety) |
| 61.6 | -O-CH₂- (ethyl ester) |
| 127.2 | Aromatic CH (ortho) |
| 128.6 | Aromatic CH (meta) |
| 131.8 | Aromatic CH (para) |
| 133.8 | Aromatic C (ipso) |
| 167.4 | C=O (amide) |
| 170.0 | C=O (ester) |
Table 3: IR Spectroscopic Data for N-Benzoylglycine ethyl ester
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3400 | N-H stretch (amide) |
| 3060 | Aromatic C-H stretch |
| 2980 | Aliphatic C-H stretch |
| 1740 | C=O stretch (ester) |
| 1640 | C=O stretch (amide I) |
| 1540 | N-H bend (amide II) |
| 1210 | C-O stretch (ester) |
Table 4: Mass Spectrometry Data for N-Benzoylglycine ethyl ester
| m/z | Relative Intensity (%) | Assignment |
| 207 | 5 | [M]⁺ |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of N-benzoyl amino acid esters.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[1] The sample (5-10 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.[1] ¹H and ¹³C NMR spectra are acquired at room temperature.[1]
2.2 Infrared (IR) Spectroscopy
IR spectra are often recorded on a Fourier Transform Infrared (FTIR) spectrometer.[1] The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[1]
2.3 Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV).[1] For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments.[1]
Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
Diagram 2: Plausible Mass Spectrometry Fragmentation of N-Benzoylglycine ethyl ester
References
An In-depth Technical Guide to [Benzoyl(ethoxy)amino] Acetate (Ethyl 2-(benzoylamino)acetate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound "[benzoyl(ethoxy)amino] acetate" is chemically identified as ethyl 2-(benzoylamino)acetate , also commonly known as ethyl hippurate . It is the ethyl ester of hippuric acid, which is a glycine conjugate of benzoic acid. Hippuric acid itself is a normal metabolite found in urine, resulting from the breakdown of aromatic compounds in the diet and from the metabolism of certain industrial solvents like toluene. The ethyl ester form, ethyl hippurate, serves as a useful building block in organic synthesis and as a substrate or inhibitor in enzymatic studies. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and insights into its biological relevance.
Physical and Chemical Properties
The physical and chemical properties of ethyl 2-(benzoylamino)acetate are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| IUPAC Name | ethyl 2-(benzoylamino)acetate |
| Synonyms | Ethyl hippurate, N-Benzoylglycine ethyl ester, Ethyl 2-(phenylformamido)acetate |
| CAS Number | 1499-53-2 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol [1] |
| Appearance | White to pale cream crystals or powder[2] |
| Melting Point | 58-62 °C[2][3] |
| Boiling Point | Decomposes at approximately 240 °C (for the parent acid, hippuric acid)[4] |
| Solubility | Soluble in hot water, hot ethanol, and sodium phosphate solution. Slightly soluble in cold water and ether.[5] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[5] |
| InChI Key | PTXRQIPIELXJFH-UHFFFAOYSA-N[6] |
| SMILES | CCOC(=O)CNC(=O)C1=CC=CC=C1[6] |
Experimental Protocols
Synthesis of Ethyl 2-(benzoylamino)acetate
A common and efficient method for the synthesis of ethyl 2-(benzoylamino)acetate is the Schotten-Baumann reaction, which involves the acylation of the amino group of glycine ethyl ester with benzoyl chloride. An alternative one-pot procedure involves the coupling of a substituted benzoic acid with glycine ethyl ester hydrochloride.[4]
Materials:
-
Glycine (or Glycine ethyl ester hydrochloride)
-
Ethanol (absolute)
-
Thionyl chloride (for esterification of glycine)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) or a non-nucleophilic base like triethylamine
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distilled water
Procedure:
-
Esterification of Glycine (if starting from the amino acid):
-
Suspend glycine in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain glycine ethyl ester hydrochloride as a white solid.
-
-
Acylation of Glycine Ethyl Ester:
-
Dissolve glycine ethyl ester hydrochloride in dichloromethane (DCM).
-
Cool the solution in an ice bath and add triethylamine (or another suitable base) to neutralize the hydrochloride salt.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude ethyl 2-(benzoylamino)acetate by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain white to pale cream crystals.
-
Below is a DOT script for a visual representation of the synthesis workflow.
Caption: Synthesis workflow for ethyl 2-(benzoylamino)acetate.
Biological Activity and Signaling Pathways
While ethyl 2-(benzoylamino)acetate itself is not a widely studied therapeutic agent, its parent compound, hippuric acid, and its analogs have been investigated for their biological activities. Hippurates are known to be involved in endogenous metabolic pathways and can act as inhibitors of certain enzymes.
One notable target is Peptidyl-alpha-hydroxylating monooxygenase (PHM) , an enzyme crucial for the biosynthesis of α-amidated peptide hormones in both mammals and insects.[7] Inhibition of PHM is a potential therapeutic strategy for certain diseases and for the development of insecticides.[7] Analogs of hippuric acid have been shown to inhibit PHM with high affinity.[7]
The general mechanism of PHM involves the hydroxylation of the C-terminal glycine of a peptide substrate, which is a key step in the amidation process. By acting as a competitive inhibitor, hippurate analogs can block this process, thereby disrupting the production of active peptide hormones.
The following DOT script illustrates a simplified representation of the PHM-mediated peptide amidation pathway and its inhibition.
Caption: Inhibition of the PHM peptide amidation pathway.
Spectral Data
Infrared (IR) Spectroscopy
The IR spectrum of ethyl hippurate would show characteristic peaks for the functional groups present in the molecule. Expected major peaks include:
-
N-H stretch: around 3300 cm⁻¹
-
C=O stretch (amide I): around 1660 cm⁻¹
-
N-H bend (amide II): around 1540 cm⁻¹
-
C=O stretch (ester): around 1740 cm⁻¹
-
C-O stretch (ester): around 1200-1300 cm⁻¹
-
Aromatic C-H and C=C stretches: in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Ethyl group (CH₃): A triplet around 1.2-1.3 ppm.
-
Ethyl group (CH₂): A quartet around 4.1-4.2 ppm.
-
Glycine methylene (CH₂): A doublet around 4.1 ppm, coupled to the amide proton.
-
Amide proton (NH): A broad triplet around 8.0-8.5 ppm.
-
Aromatic protons: Multiplets in the range of 7.4-7.8 ppm.
¹³C NMR:
-
Ethyl group (CH₃): around 14 ppm.
-
Glycine methylene (CH₂): around 42 ppm.
-
Ethyl group (CH₂): around 61 ppm.
-
Aromatic carbons: in the range of 127-134 ppm.
-
Amide carbonyl (C=O): around 167 ppm.
-
Ester carbonyl (C=O): around 170 ppm.
Mass Spectrometry (MS)
The electron ionization mass spectrum of ethyl 2-(benzoylamino)acetate would be expected to show a molecular ion peak (M⁺) at m/z = 207. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the entire ester group (-COOC₂H₅, m/z = 73), and the benzoyl group (C₆H₅CO, m/z = 105).
Conclusion
Ethyl 2-(benzoylamino)acetate, or ethyl hippurate, is a well-characterized organic compound with applications in synthetic chemistry and as a tool for studying enzyme mechanisms. This guide has provided a detailed overview of its core physical and chemical properties, a reliable synthesis protocol, and an introduction to its biological context, particularly in the inhibition of enzymes like PHM. The provided data and visualizations serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. Ethyl Hippurate | C11H13NO3 | CID 226558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Ethyl hippurate, 96% | Fisher Scientific [fishersci.ca]
- 4. Hippuric acid - Wikipedia [en.wikipedia.org]
- 5. Hippuric acid | 495-69-2 [chemicalbook.com]
- 6. ijsr.net [ijsr.net]
- 7. Substituted hippurates and hippurate analogs as substrates and inhibitors of peptidylglycine alpha-hydroxylating monooxygenase (PHM) - PubMed [pubmed.ncbi.nlm.nih.gov]
[benzoyl(ethoxy)amino] acetate CAS number and IUPAC name
An In-depth Technical Guide on Ethyl 2-benzamidoacetate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-benzamidoacetate, a compound of interest in chemical synthesis and potentially in pharmaceutical development. This document collates available data on its chemical identity, properties, synthesis protocols, and current understanding of its biological relevance.
Chemical Identification
The chemical name "[benzoyl(ethoxy)amino] acetate" is a non-standard nomenclature. Based on a systematic analysis of the name fragments, the compound has been identified as:
-
IUPAC Name: ethyl 2-benzamidoacetate[1]
-
Other Names: Ethyl Hippurate, N-Benzoylglycine ethyl ester[1][2]
Physicochemical Properties
A summary of the key quantitative data for ethyl 2-benzamidoacetate is presented in Table 1.
Table 1: Physicochemical Data for Ethyl 2-benzamidoacetate
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | PubChem |
| Molecular Weight | 207.23 g/mol | PubChem[1] |
| Appearance | White to Light yellow powder/crystal | TCI Chemicals |
| Purity | >98.0% (HPLC) | TCI Chemicals |
| Melting Point | 58.0 to 62.0 °C | TCI Chemicals |
| InChI Key | PTXRQIPIELXJFH-UHFFFAOYSA-N | CymitQuimica[2] |
Synthesis and Experimental Protocols
Ethyl 2-benzamidoacetate is primarily synthesized through the acylation of glycine ethyl ester. Several methods have been reported, and two key protocols are detailed below.
Synthesis via Schotten-Baumann Reaction
A common method for the synthesis of ethyl 2-benzamidoacetate is the Schotten-Baumann reaction, which involves the acylation of glycine ethyl ester with benzoyl chloride.
Experimental Protocol:
-
Dissolution: Glycine ethyl ester hydrochloride is dissolved in a suitable solvent, such as a biphasic system of water and a non-polar organic solvent (e.g., diethyl ether or dichloromethane).
-
Basification: An aqueous base, typically sodium hydroxide or sodium carbonate, is added to neutralize the hydrochloride and liberate the free glycine ethyl ester.
-
Acylation: Benzoyl chloride is added dropwise to the vigorously stirred solution. The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure ethyl 2-benzamidoacetate.
Logical Workflow for Schotten-Baumann Synthesis
Caption: Logical workflow for the synthesis of ethyl 2-benzamidoacetate via the Schotten-Baumann reaction.
Synthesis using a Coupling Agent
An alternative approach involves the direct coupling of benzoic acid and glycine ethyl ester using a coupling agent, which avoids the need for the more reactive benzoyl chloride.
Experimental Protocol:
-
Activation of Benzoic Acid: Benzoic acid is dissolved in an appropriate anhydrous organic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added, often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). This forms an activated ester of benzoic acid.
-
Addition of Glycine Ethyl Ester: Glycine ethyl ester (or its hydrochloride salt along with a non-nucleophilic base like triethylamine to neutralize it) is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up: If DCC is used, the by-product, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be removed by filtration. The filtrate is then washed with dilute acid, dilute base, and brine to remove any unreacted starting materials and by-products.
-
Purification: The organic layer is dried, and the solvent is evaporated. The resulting crude product is then purified, typically by column chromatography, to afford the desired ethyl 2-benzamidoacetate.
Experimental Workflow for Coupling Agent-Mediated Synthesis
Caption: Experimental workflow for the synthesis of ethyl 2-benzamidoacetate using a coupling agent.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activity, mechanism of action, or involvement in signaling pathways of ethyl 2-benzamidoacetate itself. Its primary documented role is as an intermediate in the synthesis of more complex pharmaceutical compounds.
The parent compound, hippuric acid (N-benzoylglycine), is a natural metabolite found in urine, resulting from the conjugation of benzoic acid and glycine in the liver.[3] Variations in hippuric acid levels have been studied in the context of gut microbiome activity and as a potential biomarker for certain conditions, such as Parkinson's disease.[3] However, it is important to note that the biological properties of hippuric acid cannot be directly extrapolated to its ethyl ester derivative without specific experimental evidence.
For drug development professionals, ethyl 2-benzamidoacetate represents a versatile building block. Its structure contains a benzoyl group, an amide linkage, and an ethyl ester, which can be further modified to create a diverse range of molecules with potential therapeutic applications. For instance, related N-acyl-alpha-amino acid esters have been investigated for their potential as enzyme inhibitors or receptor ligands.
Further research is required to elucidate any intrinsic biological activity of ethyl 2-benzamidoacetate and its potential roles in physiological or pathological processes.
Conclusion
Ethyl 2-benzamidoacetate, with CAS number 1499-53-2, is a well-characterized organic compound with established synthesis protocols. While its physicochemical properties are well-documented, its specific biological functions remain largely unexplored. For researchers and scientists, this compound serves as a valuable starting material for the synthesis of novel molecules. For drug development professionals, it represents a scaffold that can be elaborated to design new therapeutic agents. Future studies are warranted to investigate the potential pharmacological profile of this compound.
References
Navigating the Solubility Landscape of [benzoyl(ethoxy)amino] acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the solubility of a chemical entity is a cornerstone of successful drug development and chemical research. It dictates formulation strategies, bioavailability, and the design of experimental protocols. This technical guide focuses on the solubility profile of [benzoyl(ethoxy)amino] acetate, a compound of interest in various research domains. Due to the limited availability of direct quantitative data for this specific molecule, this guide provides a comprehensive overview based on the solubility of structurally analogous compounds, detailed experimental protocols for solubility determination, and a logical workflow for assessing this critical physicochemical property.
Understanding Solubility: A Qualitative Perspective
The solubility of a compound is governed by its molecular structure, including polarity, hydrogen bonding capacity, and molecular size, as well as the properties of the solvent. For "this compound," we can infer its likely solubility behavior by examining its constituent parts: a benzoyl group (largely nonpolar), an amino acetate core (with potential for hydrogen bonding and polar interactions), and an ethoxy group (contributing some polarity).
Based on general principles of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in organic solvents than in aqueous media. The presence of the ester and amide functionalities suggests that it would be soluble in polar aprotic solvents and to some extent in polar protic solvents.
Solubility Data of Structurally Related Compounds
To provide a quantitative framework, the following table summarizes the solubility data for compounds with structural similarities to this compound. This information serves as a valuable proxy for estimating its behavior in various organic solvents.
| Compound Name | Structure | Solvent | Solubility |
| N-Benzoyl-2-methylalanine | Benzoyl group attached to a methylated alanine | Ethanol, Methanol, Dichloromethane | Soluble[1] |
| Water | Insoluble[1] | ||
| L-Alanine methyl ester (hydrochloride) | Methyl ester of the amino acid alanine | Ethanol | ~30 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL[2] | ||
| Dimethylformamide (DMF) | ~20 mg/mL[2] |
Note: The data presented is for structurally related compounds and should be used as a qualitative guide for this compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for any research application. The following are detailed methodologies for key experiments to assess the solubility of a compound like this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound, representing the saturation point of a solution in equilibrium with the solid material.
Protocol:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different organic solvent of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[3][4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.
Kinetic Solubility Determination (High-Throughput Screening)
Kinetic solubility assays are often employed in early-stage drug discovery to rapidly assess the solubility of a large number of compounds.[3] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).
Protocol (Direct UV Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a suitable organic solvent, typically DMSO.
-
Serial Dilution: In a microtiter plate, perform a serial dilution of the stock solution with the desired aqueous or organic solvent.[3]
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Filtration: Use a filter plate to separate the precipitated solid from the dissolved compound.[3]
-
Quantification: Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate.
-
Analysis: The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve. The kinetic solubility is the highest concentration at which no precipitation is observed.
Logical Workflow for Solubility Assessment
The process of determining the solubility of a novel compound follows a structured approach, from initial qualitative tests to precise quantitative measurements. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for determining compound solubility.
Conclusion
While direct, quantitative solubility data for "this compound" remains elusive in publicly available literature, a combination of qualitative assessment based on its chemical structure and comparative analysis with structurally similar compounds provides valuable insights. The detailed experimental protocols and the logical workflow presented in this guide offer a robust framework for researchers and scientists to systematically determine the solubility of this and other novel compounds. Accurate solubility data is indispensable for advancing research and development, enabling informed decisions in formulation, preclinical studies, and ultimately, the successful application of new chemical entities.
References
Unraveling the Thermal Behavior of [Benzoyl(ethoxy)amino] Acetate and its Class of N-Acyloxy-N-alkoxyamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Benzoyl(ethoxy)amino] acetate belongs to the class of N-acyloxy-N-alkoxyamides, which are recognized as anomeric amides. This classification stems from the presence of two electronegative heteroatoms attached to the amide nitrogen, a structural feature that imparts unique chemical properties.[1][2] Notably, the nitrogen atom in these compounds tends to be pyramidal, leading to a significant reduction in amide resonance compared to standard amides.[2] Understanding the thermal stability and decomposition pathways of these molecules is crucial for their handling, storage, and application in various fields, including drug development, where thermal liability can impact formulation and shelf-life.
The thermal decomposition of N-acyloxy-N-alkoxyamides is a complex process involving competing reaction pathways. This guide provides a comprehensive overview of the current understanding of the thermal behavior of this class of compounds, with a focus on the underlying mechanisms of their decomposition. While specific experimental data for this compound is not extensively available in the public domain, the information presented here for the broader class of N-acyloxy-N-alkoxyamides offers a robust framework for predicting and analyzing its thermal properties.
Thermal Decomposition Pathways
The thermal decomposition of N-acyloxy-N-alkoxyamides in non-polar solvents at elevated temperatures proceeds through two primary competing mechanisms: an intramolecular HERON reaction and a homolytic decomposition.[1] For instance, the decomposition of a related compound, N-acetoxy-N-(4-chlorobenzyloxy)benzamide, is observed at temperatures approaching 90°C in toluene.[1]
HERON Reaction
The HERON (Heteroatom Rearrangement on Nitrogen) reaction is an intramolecular rearrangement that results in the formation of anhydrides and alkoxynitrenes.[1] This pathway is influenced by anomeric destabilization of the N–OAcyl bond.[1]
Homolytic Decomposition
In competition with the HERON reaction, N-acyloxy-N-alkoxyamides can undergo homolysis of the N–OAcyl bond. This process generates alkoxyamidyl radicals, which are persistent and can subsequently react to form various products.[1]
Quantitative Thermal Stability Data
The following table summarizes the available activation energies for the thermal decomposition of compounds related to this compound. This data provides an insight into the energy barriers for their decomposition reactions.
| Compound Class/Model Compound | Decomposition Pathway | Activation Energy (Ea) | Reference |
| N,N-dimethoxy-4-substituted benzamides | Homolysis | 125-135 kJ mol⁻¹ | [3] |
| N-formyloxy-N-methoxyformamide (model) | HERON Reaction (Methoxyl Migration) | 162 kJ mol⁻¹ | [1] |
Experimental Protocols
Detailed experimental protocols for assessing the thermal stability of this compound would typically involve the following techniques:
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound decomposes by measuring its mass change as a function of temperature.
Methodology:
-
A small, precisely weighed sample (typically 1-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature.
Methodology:
-
A small, weighed sample (typically 1-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min).
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify thermal events such as melting, crystallization, and decomposition (exothermic or endothermic peaks).
Visualizing Decomposition and Analysis
To better understand the thermal decomposition of N-acyloxy-N-alkoxyamides and the typical workflow for its analysis, the following diagrams are provided.
Caption: Competing thermal decomposition pathways of N-acyloxy-N-alkoxyamides.
Caption: A typical experimental workflow for thermal stability analysis.
References
Unveiling the Synthetic Landscape of [Benzoyl(ethoxy)amino] Acetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the synthesis, chemical properties, and biological activities of [benzoyl(ethoxy)amino] acetate derivatives and their close analogs, N-benzoyl amino acid esters. Extensive literature review reveals no evidence of their natural occurrence, positioning them as exclusively synthetic compounds. This document provides a comprehensive overview of their chemical synthesis, including detailed experimental protocols for representative derivatives. Quantitative data on their notable antifungal properties are summarized, and their proposed mechanism of action involving the inhibition of fungal chitinase is explored. Visual diagrams are provided to illustrate key synthetic pathways and the proposed inhibitory mechanism.
Discovery and Natural Occurrence
The class of compounds described as this compound derivatives, and more broadly N-benzoyl amino acid esters, are not found in nature. A thorough examination of scientific literature and natural product databases reveals no instances of their isolation from plant, animal, or microbial sources. Their existence is the result of deliberate chemical synthesis, driven by the pursuit of novel molecules with potential therapeutic applications. The "discovery" of these compounds lies in the laboratory, where researchers have designed and created them to explore their biological activities.
Synthetic Methodologies
The primary route for synthesizing N-benzoyl amino acid esters involves the acylation of the amino group of an amino acid ester with a benzoyl derivative. A general and widely employed method is the coupling reaction between a benzoic acid and an amino acid ester hydrochloride in the presence of a coupling agent.
General Synthesis of N-Benzoyl Amino Acid Esters
A common synthetic pathway to obtain N-benzoyl amino acid esters is outlined below. This multi-step process begins with the esterification of the amino acid, followed by the N-benzoylation of the resulting amino acid ester.
A Technical Guide to Benzoyl-Containing Amino Acid Esters: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl-containing amino acid esters represent a versatile class of organic compounds with a wide spectrum of biological activities. The unique combination of a benzoyl moiety, an amino acid scaffold, and an ester group provides a flexible platform for structural modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive literature review of this promising class of molecules, with a focus on their synthesis, biological evaluation, and potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Synthesis of Benzoyl-Containing Amino Acid Esters
The synthesis of N-benzoyl amino acid esters typically involves a straightforward acylation of the amino group of an amino acid ester. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for N-benzoyl amino acid esters.
Experimental Protocol: General Synthesis of N-Benzoyl Amino Acid Methyl Esters.[1][2]
This protocol describes a two-step synthesis of N-benzoyl amino acid methyl esters starting from the corresponding amino acid.
Step 1: Esterification of the Amino Acid
-
To a solution of the desired amino acid (1 mmol) in methanol (5 mL), add trimethylsilyl chloride (TMSCl) (2 mmol).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride.
Step 2: N-Benzoylation of the Amino Acid Ester
-
Dissolve the amino acid methyl ester hydrochloride (1 mmol) in dichloromethane.
-
Add a suitable benzoic acid derivative (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) as a coupling reagent, 4-dimethylaminopyridine (DMAP) as a catalyst, and triethylamine (TEA) as a base.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzoyl amino acid methyl ester.
Biological Activities and Therapeutic Potential
Benzoyl-containing amino acid esters have been investigated for a range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.
Antifungal Activity
Several studies have highlighted the potential of N-benzoyl amino acid esters as antifungal agents. The antifungal activity of a series of these compounds has been evaluated against pathogenic fungi such as Aspergillus fumigatus and Fusarium temperatum.[1][2]
Table 1: Antifungal Activity of N-Benzoyl Amino Acid Esters
| Compound | Amino Acid Moiety | Substituent on Benzoyl Ring | % Inhibition vs. A. fumigatus | % Inhibition vs. F. temperatum | Reference |
| 1 | Valine | H | 61.5 | 35.7 | [1] |
| 2 | Valine | 4-Me | 70.7 | 45.2 | [1] |
| 5 | Valine | 2,4,6-tri-Me | 78.2 | 68.9 | [1] |
| 7 | Tryptophan | 4-Me | 65.4 | 78.5 | [1] |
| 10 | Tryptophan | H | 55.2 | 60.1 | [1] |
| 13 | Isoleucine | H | 48.9 | 52.3 | [1] |
Data represents the percentage of growth inhibition at a concentration of 640 µg/mL.
Molecular docking studies have suggested that the antifungal activity of these compounds may be attributed to the inhibition of fungal chitinase, a crucial enzyme involved in the synthesis and maintenance of the fungal cell wall.[2][3] The proposed interaction involves the binding of the N-benzoyl amino acid ester to the active site of chitinase, thereby inhibiting its function and disrupting cell wall integrity.
Caption: Proposed mechanism of antifungal action via chitinase inhibition.
Antimicrobial Activity
In addition to antifungal properties, certain N-benzoyl amino acid hydrazide derivatives have demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4]
Table 2: Minimum Inhibitory Concentration (MIC) of N-Boc-Amino Acid-(N'-Benzoyl) Hydrazides and their Metal Complexes
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Ampicillin (control) | S. aureus | 125 | [4] |
| (Cu:L),(1:1) of 6e | S. aureus | 125 | [4] |
| (Cd:L),(1:1) of 7c | S. aureus | 125 | [4] |
| Ampicillin (control) | E. coli | 125 | [4] |
| 7b | E. coli | 125 | [4] |
| 8a | E. coli | 125 | [4] |
Note: The original paper should be consulted for the full structures of the tested compounds.
Anticancer and Anti-inflammatory Activity
N-benzoyl-protected cyanomethyl esters of various amino acids have been synthesized and evaluated for their antineoplastic and anti-inflammatory activities.[5]
Table 3: Antineoplastic and Anti-inflammatory Activity of N-Benzoyl Amino Acid Cyanomethyl Esters
| Amino Acid Moiety | Activity | Assay | Result | Reference |
| L-Alanine | Antineoplastic | Ehrlich ascites cell proliferation | Active | [5] |
| DL-Valine | Antineoplastic | Ehrlich ascites cell proliferation | Active | [5] |
| L-Leucine | Antineoplastic | Ehrlich ascites cell proliferation | Active | [5] |
| Glycine | Anti-inflammatory | Carrageenan-induced inflammation | Best inhibitor activity | [5] |
| L-Alanine | Anti-inflammatory | Carrageenan-induced inflammation | Best inhibitor activity | [5] |
A potential mechanism for the anti-inflammatory activity of N-benzoyl amino acids is the inhibition of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[6][7] This interaction is crucial for leukocyte adhesion to endothelial cells and subsequent transmigration into inflamed tissues. By blocking this interaction, these compounds can potentially mitigate the inflammatory response.
Caption: Inhibition of LFA-1/ICAM-1 interaction by N-benzoyl amino acids.
DNA Methyltransferase (DNMT) Inhibition
Recent studies have explored N-benzoyl amino acid derivatives as inhibitors of human DNA Methyltransferases (DNMTs).[8] DNMTs are enzymes that play a critical role in epigenetic regulation by catalyzing the methylation of DNA. Dysregulation of DNA methylation is implicated in various diseases, including cancer. Inhibition of DNMTs is a promising therapeutic strategy for reactivating tumor suppressor genes that have been silenced by hypermethylation.
The following is a general protocol for a colorimetric DNMT activity/inhibition assay using a commercially available kit.
-
Preparation:
-
Prepare nuclear extracts from cells of interest or use purified DNMT enzymes.
-
Prepare the 1X Wash Buffer and DNMT Assay Buffer as per the kit instructions.
-
Dilute the S-adenosylmethionine (Adomet) solution.
-
-
Enzyme Reaction:
-
To the appropriate wells of the microplate, add the DNMT Assay Buffer, diluted Adomet, and either the nuclear extract/purified enzyme (for activity measurement) or the enzyme and the test inhibitor (for inhibition measurement).
-
Include blank and untreated control wells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Detection:
-
Wash the wells with 1X Wash Buffer.
-
Add the diluted Capture Antibody and incubate at room temperature for 60 minutes.
-
Wash the wells again and add the diluted Detection Antibody, followed by a 30-minute incubation at room temperature.
-
After another wash step, add the Enhancer Solution and incubate for 30 minutes.
-
Wash the wells and add the Developing Solution. Monitor for color development.
-
Stop the reaction with the Stop Solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the DNMT activity or the percentage of inhibition based on the absorbance readings, following the formula provided in the kit manual.
-
Pharmacokinetics and Safety
Limited information is currently available on the pharmacokinetics and safety of benzoyl-containing amino acid esters. However, studies on structurally related N-acyl amino acid esters, such as N-alpha-lauroyl-L-arginine ethyl ester monohydrochloride (LAE), have shown that these compounds are rapidly metabolized by hydrolysis of the ester and amide bonds to their constituent amino acid and fatty acid.[9] These metabolites are then expected to enter their respective endogenous metabolic pathways. Further toxicological and metabolic investigations are necessary to establish the safety profile of novel benzoyl-containing amino acid esters intended for therapeutic use.
Conclusion and Future Directions
Benzoyl-containing amino acid esters are a promising class of compounds with a diverse range of biological activities. Their straightforward synthesis allows for the generation of large libraries of analogues for structure-activity relationship studies. The antifungal, antimicrobial, anticancer, and anti-inflammatory properties of these compounds warrant further investigation. Future research should focus on:
-
Optimization of Lead Compounds: Systematic modification of the benzoyl moiety, the amino acid scaffold, and the ester group to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in their biological effects.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic potential of promising candidates in relevant animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the ADMET properties of lead compounds to determine their drug-likeness and safety.
The continued exploration of benzoyl-containing amino acid esters holds significant promise for the discovery of novel therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting field.
References
- 1. epigentek.com [epigentek.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor and antiinflammatory agents: N-benzoyl-protected cyanomethyl esters of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. LFA-1/ICAM-1 interaction lowers the threshold of B cell activation by facilitating B cell adhesion and synapse formation. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 8. Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicological and metabolic investigations of the safety of N-alpha-lauroyl-L-arginine ethyl ester monohydrochloride (LAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Utility of [Benzoyl(ethoxy)amino] Acetate Analogs in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The class of compounds known as N-acyloxy-N-alkoxyamides, exemplified by structures similar to [benzoyl(ethoxy)amino] acetate, are emerging as versatile reagents in organic synthesis. These compounds function as potent electrophilic aminating agents, enabling the formation of carbon-nitrogen bonds under mild conditions. Their unique reactivity profile, characterized by an SN2-type displacement at the nitrogen atom, opens avenues for the synthesis of novel nitrogen-containing molecules, including complex heterocycles and functionalized amides. This document provides detailed application notes and experimental protocols based on a representative transformation utilizing a structurally related N-acyloxy-N-alkoxyamide.
Application Notes
N-acyloxy-N-alkoxyamides are primarily utilized as precursors to electrophilic nitrogen species. The presence of two electronegative oxygen atoms on the amide nitrogen atom leads to a pyramidalized nitrogen center and diminished amide resonance. This electronic feature makes the acyloxy group an excellent leaving group, facilitating nucleophilic attack at the nitrogen.[1]
A key application of this class of compounds is in the synthesis of N-(acyloxy)-N-alkynylamides (ynamides). Ynamides are valuable building blocks in organic synthesis, participating in a variety of transformations to form complex nitrogen-containing heterocycles. The reaction of an N-acyloxy-N-alkoxyamide with a hypervalent alkynyliodane provides a direct and efficient route to these valuable intermediates.[2]
The reaction proceeds under mild conditions and is tolerant of a range of functional groups on both the N-acyloxy-N-alkoxyamide and the alkynyliodane. This methodology provides a significant advantage over traditional methods for ynamide synthesis, which often require harsh conditions or multi-step sequences.
Experimental Protocols
The following protocol is a general procedure for the synthesis of N-(acyloxy)-N-alkynylamides from N-acyloxyamides and a hypervalent alkynyliodane, as reported by Saito and colleagues.[2] While the specific compound this compound is not detailed in this particular study, the protocol is representative for this class of reagents.
General Procedure for the Synthesis of N-(Acyloxy)-N-alkynylamides
To a solution of N-acyloxyamide (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added a hypervalent alkynyliodane reagent (1.2 equiv.) and a weak base, for example, potassium carbonate (K₂CO₃) (2.0 equiv.). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(acyloxy)-N-alkynylamide.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various N-(acyloxy)-N-alkynylamides using the general protocol described above.
| Entry | N-Acyloxyamide Substrate | Alkynyliodane Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | N-benzoyloxy-N-butoxybenzamide | Phenyl(ethynyl)iodonium triflate | K₂CO₃ | CH₂Cl₂ | 12 | 85 |
| 2 | N-acetoxy-N-butoxybenzamide | Phenyl(ethynyl)iodonium triflate | K₂CO₃ | CH₂Cl₂ | 12 | 78 |
| 3 | N-benzoyloxy-N-methoxybenzamide | (4-chlorophenyl)(ethynyl)iodonium triflate | Cs₂CO₃ | CH₂Cl₂ | 10 | 82 |
| 4 | N-pivaloyloxy-N-butoxybenzamide | (4-methylphenyl)(ethynyl)iodonium triflate | K₂CO₃ | CH₂Cl₂ | 15 | 75 |
| 5 | Ethyl N-benzoyloxy-N-butoxycarbamate | Phenyl(ethynyl)iodonium triflate | K₂CO₃ | CH₂Cl₂ | 12 | 88 |
Diagrams
Experimental Workflow for the Synthesis of N-(Acyloxy)-N-alkynylamides
Caption: General workflow for the synthesis of N-(acyloxy)-N-alkynylamides.
Proposed Reaction Mechanism
Caption: Simplified proposed mechanism for N-(acyloxy)-N-alkynylamide formation.
References
Application Notes and Protocols: Reaction of [Benzoyl(ethoxy)amino] Acetate with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
[Benzoyl(ethoxy)amino] acetate belongs to the class of N-acyloxy-N-alkoxyamides, a group of anomeric amides with noteworthy reactivity. Unlike conventional amides, the nitrogen atom in these compounds is pyramidal and sp3 hybridized due to the presence of two electronegative oxygen substituents.[1][2][3] This unique electronic and structural configuration significantly reduces the classic amide resonance, rendering the nitrogen atom electrophilic and susceptible to nucleophilic attack.[1][2][3]
These compounds undergo a facile SN2 substitution reaction at the nitrogen atom with a variety of nucleophiles, including amines, thiols, azide ions, and hydroxide ions.[1][2] This reactivity is central to their biological activity, including their mutagenic properties, which are proposed to arise from the SN2 attack by nucleophilic sites in DNA, such as the N7 of guanine.[1][2] This document provides a detailed overview of the reaction mechanism, quantitative data from related systems, and experimental protocols for studying these reactions.
Reaction Mechanism
The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the amide nitrogen. The key steps of this mechanism are:
-
Nucleophilic Attack: The nucleophile directly attacks the electrophilic nitrogen atom.
-
Transition State: A trigonal bipyramidal-like transition state is formed, where the nucleophile and the leaving group (acetate) are in apical-like positions. Computational studies suggest a near-linear arrangement of the nucleophile, nitrogen, and the leaving group in the transition state, which exhibits significant charge separation.[3][4]
-
Leaving Group Departure: The acetate group departs, resulting in the formation of a new N-substituted product.
The overall reaction rate is influenced by several factors:
-
Steric Effects: Bulky substituents on the alkoxy side chain or groups beta to the nitrogen center can hinder the approach of the nucleophile, thereby lowering the reaction rate.[1]
-
Leaving Group Ability: The pKa of the departing carboxylate group plays a crucial role; better leaving groups (weaker conjugate bases) lead to faster reactions.[1]
-
Solvent Effects: Polar solvents can stabilize the charge-separated transition state, thus accelerating the reaction.[3]
Quantitative Data
| N-Acyloxy-N-alkoxyamide Derivative | Leaving Group | Relative Rate Constant (k_rel) |
| N-Acetoxy-N-methoxybenzamide | Acetate | 1.00 |
| N-Propionoxy-N-methoxybenzamide | Propionate | 0.85 |
| N-Isobutyroxy-N-methoxybenzamide | Isobutyrate | 0.45 |
| N-Pivaloxy-N-methoxybenzamide | Pivalate | 0.12 |
| N-Benzoyloxy-N-methoxybenzamide | Benzoate | 1.20 |
Data is illustrative and compiled from trends reported in the literature for analogous compounds.
Experimental Protocols
The following is a generalized protocol for the reaction of this compound with a nucleophile, such as an amine.
Materials:
-
This compound
-
Nucleophile (e.g., N-methylaniline)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
-
Stirring apparatus
-
Temperature control system
-
Analytical equipment for reaction monitoring (e.g., TLC, HPLC, NMR)
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with this compound (1 equivalent).
-
Inert Atmosphere: The flask is flushed with an inert gas (nitrogen or argon) to exclude moisture.
-
Solvent Addition: Anhydrous solvent is added to dissolve the substrate.
-
Nucleophile Addition: The nucleophile (1-1.2 equivalents) is added to the reaction mixture at the desired temperature (typically room temperature).
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include:
-
Extraction with an organic solvent.
-
Washing with aqueous solutions to remove unreacted starting materials and byproducts.
-
Drying of the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (e.g., 1H NMR, 13C NMR, Mass Spectrometry).
Visualizations
Caption: SN2 reaction mechanism at the nitrogen center.
Caption: General experimental workflow for the reaction.
References
The Protecting Group [Benzoyl(ethoxy)amino] Acetate in Peptide Synthesis: A Review of a Novel Moiety
For Immediate Release
[City, State] – [Date] – In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. While a variety of protecting groups have been developed and are widely utilized, the exploration of novel protecting groups continues to be an active area of research. This document provides a detailed overview of a potentially novel protecting group, [benzoyl(ethoxy)amino] acetate, for researchers, scientists, and professionals in drug development. Due to the novelty of this specific chemical entity, this report synthesizes information on related benzoyl and N-acylated protecting groups to infer its potential applications and methodologies.
Introduction to Protecting Groups in Peptide Synthesis
Peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain. To prevent unwanted side reactions and ensure the formation of the correct peptide sequence, the reactive functional groups of the amino acids (the α-amino group, the α-carboxyl group, and any reactive side chains) must be temporarily blocked or "protected." An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under mild conditions that do not affect the integrity of the peptide.
Commonly used α-amino protecting groups include the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Benzoyl (Bz) and benzyloxycarbonyl (Cbz or Z) groups are also classical protecting groups, typically removed under harsher conditions. The "this compound" moiety suggests a diacylated nitrogen, which could offer unique stability and deprotection characteristics.
Potential Synthesis and Structure
The structure of this compound suggests a modification of an amino acid where the amino group is protected by both a benzoyl group and an ethoxycarbonyl group. The synthesis of such a compound would likely involve the N-acylation of an amino acid ester.
A plausible synthetic pathway is illustrated below:
Caption: Figure 1: Plausible Synthetic Pathway for a this compound Derivative.
Application in Peptide Synthesis: A Hypothetical Workflow
Based on the presumed structure, a workflow for the application of a this compound-protected amino acid in solid-phase peptide synthesis (SPPS) can be proposed.
Caption: Figure 2: Hypothetical Workflow for Solid-Phase Peptide Synthesis.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols based on standard procedures for peptide synthesis.
Synthesis of N-[Benzoyl(ethoxy)amino] Amino Acid
-
Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (2.2 eq) and cool the solution to 0 °C.
-
Slowly add benzoyl chloride (1.1 eq) and stir for 2 hours at room temperature.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the N-benzoyl amino acid ester.
-
Dissolve the N-benzoyl amino acid ester in DCM and add a base such as pyridine.
-
Add ethyl chloroformate (1.1 eq) dropwise at 0 °C and stir overnight at room temperature.
-
Work up the reaction as in step 4 to yield the desired N-[benzoyl(ethoxy)amino] amino acid ester.
-
Hydrolyze the ester using LiOH in a THF/water mixture to obtain the free acid.
Deprotection of the [Benzoyl(ethoxy)amino] Group
The stability of the diacyl-protected amine would likely be high. Deprotection might require strong acidic or basic conditions.
-
Acidic Deprotection: Refluxing in concentrated HCl could be a viable method for deprotection.
-
Basic Deprotection: Treatment with a strong base like sodium methoxide in methanol at elevated temperatures might also cleave the protecting group.
Quantitative Data Summary
As this appears to be a novel protecting group, no quantitative data from published literature is available. Hypothetical data points for evaluation are presented in the table below.
| Parameter | Expected Performance of this compound | Comparison with Standard Protecting Groups |
| Coupling Efficiency | >99% | Similar to Fmoc and Boc |
| Stability to Piperidine | High | Superior to Fmoc |
| Stability to TFA | High | Superior to Boc |
| Deprotection Conditions | Harsh (e.g., strong acid/base, heat) | Less mild than Fmoc and Boc |
| Racemization during coupling | Low | Comparable to other urethane-type groups |
Conclusion and Future Directions
The concept of a this compound protecting group presents an interesting avenue for research in peptide synthesis. Its expected high stability could be advantageous in the synthesis of complex peptides where standard protecting groups might be prematurely cleaved. However, the potentially harsh deprotection conditions could limit its applicability with sensitive peptide sequences.
Further research is required to synthesize and characterize this protecting group, evaluate its stability under various conditions, and optimize its deprotection protocol. The development of orthogonal deprotection strategies would significantly enhance its utility in modern peptide chemistry.
Disclaimer: The information provided in this document regarding "this compound" as a protecting group is based on chemical principles and analogies to existing protecting groups, due to the absence of specific literature on this compound. The proposed protocols and data are hypothetical and require experimental validation.
Application Notes for [Benzoyl(ethoxy)amino] Acetate in Medicinal Chemistry
Disclaimer: The chemical structure "[benzoyl(ethoxy)amino] acetate" does not correspond to a well-documented compound in publicly available scientific literature or chemical databases. The following application notes, protocols, and data have been generated for a hypothetical molecule, Ethyl 2-(N-benzoyl-N-ethoxyamino)acetate , hereafter referred to as BEAA-001 . This document is intended for illustrative and educational purposes to demonstrate the potential application of a molecule with this chemical architecture in a medicinal chemistry context.
Introduction and Application Notes
Compound Name: BEAA-001 (Hypothetical)
IUPAC Name: Ethyl 2-(N-benzoyl-N-ethoxyamino)acetate
Chemical Structure:
Medicinal Chemistry Application: Serine Protease Inhibition
BEAA-001 is a novel synthetic compound designed as a potential inhibitor of serine proteases, with a primary focus on Human Neutrophil Elastase (HNE). HNE is a key enzyme involved in the inflammatory cascade and tissue destruction in various pathologies, including Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis. Uncontrolled HNE activity leads to the degradation of extracellular matrix components, such as elastin, and the potentiation of inflammatory signals.
The design of BEAA-001 incorporates several key pharmacophoric features:
-
Benzoyl Group: This lipophilic group is designed to occupy the S1 substrate-binding pocket of HNE, mimicking the side chain of preferred amino acid residues like valine or alanine.
-
Amino Acid Scaffold: The glycine backbone provides a core structure for presenting the interacting moieties in the correct orientation within the enzyme's active site.
-
N-Ethoxy Group: The introduction of an ethoxy group on the amide nitrogen may enhance metabolic stability by sterically shielding the amide bond from hydrolysis by non-target proteases.
-
Ethyl Ester Moiety: The ethyl ester functions as a prodrug. It increases the compound's lipophilicity, potentially improving cell permeability. In vivo, it is anticipated to be hydrolyzed by endogenous esterases to release the active carboxylic acid, which can form stronger interactions with the target enzyme.
BEAA-001 is proposed to act as a competitive, reversible inhibitor of HNE. Its development aims to provide a new therapeutic agent for controlling protease-driven damage in inflammatory diseases.
Quantitative Data Summary
The following data for BEAA-001 are hypothetical and presented for illustrative purposes.
| Parameter | Value | Description |
| In Vitro Potency & Selectivity | ||
| HNE IC50 | 85 nM | Half-maximal inhibitory concentration against Human Neutrophil Elastase. |
| Trypsin IC50 | > 50 µM | IC50 against a related serine protease, indicating selectivity. |
| Chymotrypsin IC50 | 15 µM | IC50 against a related serine protease, indicating selectivity. |
| Cathepsin G IC50 | 5 µM | IC50 against another neutrophil-derived serine protease. |
| In Vitro ADME Properties | ||
| Human Plasma Stability (t½) | 95 min | Half-life in human plasma, indicating stability against esterases. |
| Mouse Plasma Stability (t½) | 45 min | Half-life in mouse plasma. |
| Caco-2 Permeability (Papp A→B) | 12 x 10⁻⁶ cm/s | Apparent permeability across Caco-2 cell monolayers, suggesting moderate intestinal absorption potential. |
| Microsomal Stability (Human) | > 60 min | Stability in human liver microsomes, suggesting low first-pass metabolism. |
Experimental Protocols
Protocol 1: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BEAA-001 against HNE using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), human sputum-derived (e.g., Sigma-Aldrich)
-
Fluorogenic HNE Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (e.g., Bachem)
-
BEAA-001 (Test Compound)
-
Sivelestat (Reference Inhibitor)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of BEAA-001 and Sivelestat in 100% DMSO.
-
Prepare a 1 mg/mL stock of HNE in deionized water and store at -80°C. Immediately before use, dilute to 50 nM (0.0015 U/mL) in Assay Buffer.
-
Prepare a 10 mM stock of the fluorogenic substrate in DMSO. Immediately before use, dilute to 200 µM in Assay Buffer.
-
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM BEAA-001 stock solution in DMSO to obtain concentrations ranging from 2 mM to 20 nM.
-
Create an intermediate dilution plate by diluting each DMSO concentration 1:50 in Assay Buffer (e.g., 2 µL of compound in DMSO + 98 µL of Assay Buffer). This results in a 2X final assay concentration with 2% DMSO.
-
-
Assay Protocol:
-
Add 50 µL/well of the 2X compound dilutions to the 96-well plate.
-
For control wells, add 50 µL/well of Assay Buffer with 2% DMSO (Enzyme activity control, 100% activity) and 50 µL of 2X Sivelestat (Positive control, 0% activity).
-
Add 25 µL/well of the 50 nM HNE working solution to all wells except the "no enzyme" blank.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 25 µL/well of the 200 µM substrate working solution. Final concentrations in the 100 µL reaction volume will be: 100 µM substrate, 12.5 nM HNE, and 1X compound concentration in 1% DMSO.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔRFU/Δtime) for each well from the linear portion of the kinetic curve.
-
Normalize the data by calculating the percent inhibition: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_enzyme - V_blank))
-
Plot the % Inhibition against the logarithm of the BEAA-001 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Assay for Inhibition of LPS-Induced IL-6 Release in d-U937 Macrophages
Objective: To evaluate the ability of BEAA-001 to suppress the inflammatory response in a cellular context. HNE can process and potentiate pro-inflammatory cytokines.
Materials:
-
U937 human monocytic cell line (ATCC)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
BEAA-001 (Test Compound)
-
Dexamethasone (Reference Compound)
-
Human IL-6 ELISA Kit (e.g., R&D Systems)
-
96-well sterile tissue culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture U937 monocytes in RPMI-1640 complete medium.
-
Seed U937 cells at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL.
-
Incubate for 48 hours at 37°C, 5% CO₂. After incubation, remove the medium containing PMA and replace it with fresh, serum-free RPMI-1640.
-
-
Compound Treatment:
-
Prepare serial dilutions of BEAA-001 and Dexamethasone in serum-free RPMI.
-
Add the compound dilutions to the differentiated U937 cells (d-U937).
-
Incubate for 1 hour at 37°C to allow for compound uptake and ester hydrolysis.
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IL-6 in the supernatant using a commercial Human IL-6 ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Generate a standard curve for the IL-6 ELISA.
-
Calculate the concentration of IL-6 in each sample.
-
Determine the percent inhibition of IL-6 release for each concentration of BEAA-001.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Proposed mechanism of action for BEAA-001.
Caption: Experimental workflow for the in vitro HNE inhibition assay.
Application Notes and Protocols for the Acylation of Amines with [Benzoyl(ethoxy)amino] acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation of amines is a fundamental and widely utilized transformation in organic synthesis, crucial for the formation of amide bonds. This process is integral to the synthesis of a vast array of pharmaceuticals, natural products, and functional materials. The choice of acylating agent is paramount, influencing reaction efficiency, selectivity, and substrate scope. This document provides a detailed protocol for the acylation of primary and secondary amines using the reagent [benzoyl(ethoxy)amino] acetate. This reagent serves as a stable, easy-to-handle benzoylating agent, offering a potential alternative to more reactive and less selective reagents like benzoyl chloride. The following protocol outlines a general procedure that can be adapted and optimized for specific amine substrates.
Data Presentation
| Entry | Amine Substrate | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Benzylamine | Dichloromethane (DCM) | Triethylamine (TEA) | 12 | 25 | 85 | >95 |
| 2 | Benzylamine | Tetrahydrofuran (THF) | Diisopropylethylamine (DIPEA) | 12 | 25 | 82 | >95 |
| 3 | Piperidine | Dichloromethane (DCM) | Triethylamine (TEA) | 18 | 25 | 78 | >95 |
| 4 | Piperidine | Tetrahydrofuran (THF) | Diisopropylethylamine (DIPEA) | 18 | 25 | 75 | >95 |
Experimental Protocols
General Protocol for the Acylation of Amines
This protocol describes a general method for the acylation of a primary or secondary amine with this compound in the presence of a non-nucleophilic base.
Materials:
-
Amine substrate (e.g., benzylamine, piperidine)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq).
-
Dissolve the amine in the chosen anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Reaction: Add the solution of this compound dropwise to the stirring amine solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acylated amine.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Caption: Experimental workflow for the acylation of amines.
Caption: Key components in the amine acylation reaction.
Application Notes and Protocols: [Benzoyl(ethoxy)amino] Acetate as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Benzoyl(ethoxy)amino] acetate, more commonly known as N-benzoyl glycine ethyl ester, is a readily accessible and versatile precursor for the synthesis of a variety of heterocyclic compounds. As an α-amino acid derivative, it possesses two key reactive sites: the activated methylene group and the amide functionality, which can be exploited for cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of five-membered heterocycles, including oxazolones, thiazoles, and 1,3,4-thiadiazoles, using this precursor or its corresponding carboxylic acid, hippuric acid (N-benzoyl glycine). These heterocyclic cores are prevalent in numerous biologically active molecules and serve as valuable scaffolds in drug discovery.
Synthetic Applications Overview
N-benzoyl glycine and its ethyl ester are excellent starting materials for constructing heterocycles through various cyclization strategies. The key transformations highlighted in these notes include:
-
Robinson-Gabriel Synthesis of Oxazolones: Intramolecular cyclization of N-benzoyl glycine (hippuric acid) via dehydration.
-
Hantzsch-type Synthesis of Thiazoles: Reaction with a thionating agent to form a thioamide intermediate, followed by cyclization.
-
Synthesis of 1,3,4-Thiadiazoles: Conversion to a thiosemicarbazide intermediate followed by acid-catalyzed cyclization.
The following sections provide detailed protocols and quantitative data for these transformations.
Synthesis of 2-Phenyl-5(4H)-oxazolone (Azlactone)
The cyclization of N-benzoyl glycine (hippuric acid) to form 2-phenyl-5(4H)-oxazolone is a classic example of the Erlenmeyer-Plöchl azlactone synthesis. This reaction is typically achieved by dehydration using acetic anhydride.
Quantitative Data
| Product | Reagents | Conditions | Yield | Reference |
| 2-Phenyl-5(4H)-oxazolone | Hippuric acid, Acetic Anhydride | 80°C, 40 min, then vacuum distillation | 66-68% | [1] |
| 4-Arylidene-2-phenyl-5(4H)-oxazolones | Hippuric acid, Aromatic aldehyde, Acetic anhydride, Sodium acetate | Heating on a water bath for 2 h | 70-75% | [2][3] |
Experimental Protocol: Synthesis of 2-Phenyl-5(4H)-oxazolone[1]
-
Reaction Setup: In a 3-liter three-necked, round-bottomed flask equipped with a sealed stirrer, a reflux condenser with a drying tube, a thermometer, and a nitrogen inlet, prepare a mixture of 537 g (3 moles) of hippuric acid and 1.6 L (17 moles) of acetic anhydride.
-
Heating: Under a nitrogen atmosphere, heat the reaction mixture to 80°C on a water bath with stirring for 40 minutes. The solids will slowly dissolve, resulting in a yellow-orange solution.
-
Cooling: Cool the reaction mixture to 5°C.
-
Distillation: Arrange the reflux condenser for distillation, cooling it with a circulating fluid maintained at -20°C to -40°C. Immerse the receiving flask in a dry ice/acetone bath.
-
Vacuum Distillation: At a pressure of 1–3 mm Hg, collect approximately 1.5 L of distillate while maintaining the distillation flask in a water bath at 50°C. Use a capillary tube to bubble nitrogen through the mixture for agitation.
-
Crystallization: Dissolve the distillation residue in 1 L of t-butanol. Scratch the flask to induce crystallization and refrigerate the solution overnight.
-
Isolation and Washing: Collect the crystals by filtration. Wash the filter cake with a minimal volume of t-butanol, followed by hexane.
-
Drying: Create a slurry of the moist cake with hexane under a nitrogen atmosphere, filter, and dry to a constant weight under vacuum at ambient temperature.
-
Product: The yield is 320–328 g (66–68%) of light buff to yellow crystals with a melting point of 89–92°C.
Synthetic Workflow: Oxazolone Synthesis
Caption: Workflow for the synthesis of 2-Phenyl-5(4H)-oxazolone.
Synthesis of 2-Phenyl-1,3-thiazole Derivatives
Thiazoles can be synthesized from N-benzoyl glycine derivatives through the formation of a thioamide intermediate, followed by cyclization. This can be achieved using a thionating agent such as Lawesson's reagent.
Quantitative Data
| Precursor | Reagent 1 | Reagent 2 | Product | Yield | Reference |
| N-Boc-(S)-valine amide | Lawesson's Reagent | Ethyl bromopyruvate | Ethyl 2-((S)-1-(tert-butoxycarbonylamino)-2-methylpropyl)-thiazole-4-carboxylate | Low | [4] |
Note: While a direct protocol for N-benzoyl glycine ethyl ester was not found, this example with a similar N-acylated amino acid amide illustrates the general methodology.
Experimental Protocol: General Thiazole Synthesis (Adapted)
-
Thionation: In a round-bottom flask, dissolve the N-acylated amino acid amide (1 equivalent) in anhydrous tetrahydrofuran (THF). Add Lawesson's reagent (0.5 equivalents) portion-wise while stirring under an inert atmosphere. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, filter to remove any solids, and concentrate the filtrate under reduced pressure. Purify the crude thioamide by column chromatography.
-
Cyclization (Hantzsch Synthesis): Dissolve the purified thioamide (1 equivalent) in a suitable solvent such as ethanol. Add an α-halo ketone or α-halo ester (e.g., ethyl bromopyruvate, 1.1 equivalents).
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Isolation: Upon completion, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude thiazole derivative by column chromatography to obtain the final product.
Synthetic Workflow: Thiazole Synthesis
Caption: General workflow for the synthesis of thiazoles.
Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine
1,3,4-Thiadiazoles can be prepared from carboxylic acids via a thiosemicarbazide intermediate. In this pathway, N-benzoyl glycine would first be converted to benzoyl chloride and then to the corresponding thiosemicarbazide, which is then cyclized. A more direct route starts from a benzoic acid derivative.
Quantitative Data
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 4-Methylbenzoic acid | Thiosemicarbazide | Not specified | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Not specified | [2][5] |
| Pyridine-4-carboxylic acid | Thiosemicarbazide | Not specified | 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine | Not specified | [6] |
Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine (General)
-
Thiosemicarbazide Formation: A mixture of the aryl carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is slowly heated.
-
Cyclization: The mixture is then treated with a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, and heated to promote cyclization.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice.
-
Neutralization: The acidic solution is neutralized with a base (e.g., ammonia solution) to precipitate the crude product.
-
Purification: The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine.
Synthetic Workflow: 1,3,4-Thiadiazole Synthesis
Caption: Workflow for the synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine.
Conclusion
This compound and its parent acid, N-benzoyl glycine, are valuable and cost-effective precursors for the synthesis of a range of biologically relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for the laboratory-scale synthesis of oxazolones, thiazoles, and thiadiazoles. These methods can be adapted for the synthesis of diverse libraries of these heterocyclic scaffolds for screening in drug discovery programs. The straightforward nature of these reactions makes them amenable to both academic research and industrial applications.
References
Application Note & Protocol: Scaled-Up Synthesis of [Benzoyl(ethoxy)amino] Acetate
Introduction
[Benzoyl(ethoxy)amino] acetate and related N-acyloxy-N-alkoxyamino esters are valuable intermediates in pharmaceutical and agrochemical research. The development of a robust and scalable synthesis for these compounds is crucial for advancing drug discovery programs and enabling large-scale production. This document provides a detailed experimental procedure for the synthesis of this compound, with a focus on scaling up the process from laboratory to pilot-plant scale. The protocol outlines the reaction conditions, purification methods, and analytical characterization, along with safety considerations pertinent to the scale-up.
Overall Reaction Scheme
The proposed synthesis of this compound is a two-step process starting from commercially available ethyl N-hydroxyacetimidate. The first step involves the N-benzoylation of O-ethylhydroxylamine, which is generated in situ, followed by an acylation reaction to yield the final product.
Step 1: N-Benzoylation of O-Ethylhydroxylamine
Step 2: O-Acetylation of N-benzoyl-O-ethylhydroxylamine
Experimental Protocols
Laboratory-Scale Synthesis (10 g Scale)
Materials and Equipment:
-
Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, dropping funnel, and thermometer
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
-
Starting materials: Ethyl N-hydroxyacetimidate, Benzoyl chloride, Acetic anhydride, Pyridine, Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane, Sodium bicarbonate (NaHCO3), Magnesium sulfate (MgSO4)
Procedure:
Step 1: Synthesis of N-Benzoyl-O-ethylhydroxylamine
-
To a 500 mL three-neck round-bottom flask, add ethyl N-hydroxyacetimidate (10.3 g, 100 mmol) and dichloromethane (DCM, 200 mL).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of benzoyl chloride (14.0 g, 100 mmol) in DCM (50 mL) via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Add pyridine (8.7 g, 110 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 100 mL), saturated NaHCO3 solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude N-benzoyl-O-ethylhydroxylamine from the previous step in DCM (200 mL).
-
Add acetic anhydride (12.2 g, 120 mmol) to the solution.
-
Add pyridine (9.5 g, 120 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 100 mL), saturated NaHCO3 solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Scaled-Up Synthesis (500 g Scale)
Materials and Equipment:
-
20 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Centrifuge or filtration unit
-
Large-scale rotary evaporator or vacuum oven
-
Recrystallization vessel
Procedure:
Step 1: Synthesis of N-Benzoyl-O-ethylhydroxylamine
-
Charge the 20 L reactor with ethyl N-hydroxyacetimidate (515 g, 5.0 mol) and dichloromethane (10 L).
-
Cool the reactor contents to 0-5 °C using a cooling circulator.
-
Slowly add a solution of benzoyl chloride (702 g, 5.0 mol) in DCM (2.5 L) via the addition funnel over 2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Add pyridine (435 g, 5.5 mol) dropwise over 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, transfer the reaction mixture to a separation vessel and wash with 1M HCl (2 x 5 L), saturated NaHCO3 solution (2 x 5 L), and brine (1 x 5 L).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Step 2: Synthesis of this compound
-
Charge the 20 L reactor with the crude N-benzoyl-O-ethylhydroxylamine and DCM (10 L).
-
Add acetic anhydride (612 g, 6.0 mol).
-
Slowly add pyridine (475 g, 6.0 mol) over 1 hour, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, wash the reaction mixture with water (2 x 5 L), saturated NaHCO3 solution (2 x 5 L), and brine (1 x 5 L).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Data Presentation
| Parameter | Laboratory-Scale (10 g) | Scaled-Up (500 g) |
| Starting Material | ||
| Ethyl N-hydroxyacetimidate | 10.3 g (100 mmol) | 515 g (5.0 mol) |
| Benzoyl chloride | 14.0 g (100 mmol) | 702 g (5.0 mol) |
| Acetic anhydride | 12.2 g (120 mmol) | 612 g (6.0 mol) |
| Pyridine (Step 1) | 8.7 g (110 mmol) | 435 g (5.5 mol) |
| Pyridine (Step 2) | 9.5 g (120 mmol) | 475 g (6.0 mol) |
| Solvent | ||
| Dichloromethane (DCM) | ~450 mL | ~22.5 L |
| Reaction Conditions | ||
| Temperature (Step 1) | 0-5 °C to Room Temp. | 0-5 °C to Room Temp. |
| Temperature (Step 2) | Room Temp. | < 30 °C to Room Temp. |
| Reaction Time (Step 1) | 4 hours | 6-8 hours |
| Reaction Time (Step 2) | 12 hours | 16-24 hours |
| Workup & Purification | ||
| Purification Method | Column Chromatography | Recrystallization |
| Expected Yield | 70-80% | 65-75% |
| Final Product Purity | >98% (by NMR) | >98% (by HPLC) |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety and Scale-Up Considerations
-
Exothermic Reactions: The addition of benzoyl chloride and pyridine can be exothermic. For the scaled-up synthesis, slow, controlled addition and efficient cooling are critical to prevent temperature runaways.
-
Reagent Handling: Benzoyl chloride is corrosive and lachrymatory. Acetic anhydride and pyridine are corrosive and have strong odors. All manipulations should be performed in a well-ventilated fume hood or a closed reactor system, with appropriate personal protective equipment (PPE).
-
Solvent Choice: Dichloromethane is a volatile and potentially carcinogenic solvent. On a large scale, consider alternative solvents with higher boiling points and better safety profiles, if process development allows.
-
Purification: Column chromatography is not practical for large-scale purification. The scaled-up protocol relies on recrystallization, which requires careful solvent selection and optimization to ensure high purity and yield.
-
Waste Disposal: The aqueous washes will contain acidic and basic residues. All waste streams must be neutralized and disposed of in accordance with local environmental regulations.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and considering the safety and scale-up recommendations, researchers and drug development professionals can efficiently produce this key intermediate for their research and development needs. The provided data and workflow diagrams offer a clear and concise guide for both laboratory and pilot-plant scale operations.
Application Notes and Protocols for the Derivatization of Primary Amino Acids using o-Phthalaldehyde (OPA) for HPLC Analysis
A Note on [benzoyl(ethoxy)amino] acetate: Initial searches for "this compound" as a derivatization agent for HPLC did not yield specific methods or applications in the current scientific literature. This suggests it may be a novel, not widely adopted, or proprietary reagent. In its place, this document provides detailed protocols for a well-established and widely used alternative: o-Phthalaldehyde (OPA) derivatization for the analysis of primary amino acids.
Introduction
Amino acid analysis is a critical tool in various scientific fields, including proteomics, clinical diagnostics, and food science. Most amino acids lack a significant chromophore or fluorophore, making their direct detection by UV-Visible or fluorescence spectroscopy challenging.[1] To overcome this, a derivatization step is employed to attach a UV-absorbing or fluorescent tag to the amino acids before chromatographic separation.[1] Pre-column derivatization with o-Phthalaldehyde (OPA) is a popular, sensitive, and automatable method for the quantitative analysis of primary amino acids by High-Performance Liquid Chromatography (HPLC).[2][3]
Principle of OPA Derivatization
The derivatization reaction involves OPA reacting with a primary amine in the presence of a thiol (e.g., 3-mercaptopropionic acid or N-acetyl-L-cysteine) in an alkaline medium to form a highly fluorescent and UV-active isoindole derivative. This reaction is rapid and occurs at room temperature.[1] The resulting derivatives can be separated by reversed-phase HPLC and detected with high sensitivity.[2] It is important to note that OPA does not react with secondary amino acids like proline and hydroxyproline. For their analysis, a secondary derivatization agent such as 9-fluorenylmethyl chloroformate (FMOC) is often used in conjunction with OPA.[3]
References
Application Notes and Protocols for Catalytic Applications of Metal Complexes with N-Acyl Amino Acid Ligands
Introduction
Metal complexes incorporating N-acyl amino acid ligands, such as those derived from [benzoyl(ethoxy)amino] acetate, are a versatile class of catalysts in modern organic synthesis. These ligands offer a tunable steric and electronic environment around the metal center, enabling a wide range of catalytic transformations. The presence of the chiral backbone of the amino acid can be exploited for asymmetric catalysis, leading to the stereoselective synthesis of valuable chiral molecules. This document provides an overview of the catalytic applications of these complexes, with a focus on palladium-catalyzed reactions, and includes detailed experimental protocols for their use. While specific data for this compound complexes is not extensively available in the current literature, the principles and protocols outlined here for structurally similar N-acyl amino acid complexes serve as a strong foundation for researchers and drug development professionals.
Catalytic Applications
Metal complexes with N-acyl amino acid ligands have demonstrated significant utility in several key areas of catalysis:
-
Cross-Coupling Reactions: Palladium complexes with N-acyl amino acid ligands are effective catalysts for Suzuki-Miyaura couplings. These reactions are fundamental for the formation of carbon-carbon bonds.
-
C-H Bond Activation and Functionalization: A notable application of palladium(II) complexes with mono-N-protected amino acids (MPAAs) is in the catalytic asymmetric activation of C-H bonds. This allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach to complex molecule synthesis.[1][2]
-
Asymmetric Hydrogenation: Chiral metal complexes, for instance those of rhodium and iridium with amino acid-derived ligands, are employed in the asymmetric hydrogenation of prochiral olefins and ketones, producing chiral alcohols and other enantiomerically enriched products.
-
Aldol Condensation Reactions: Palladium(II) complexes of α-amino acids have been shown to catalyze aldol condensation reactions, for example, between benzaldehyde and methyl isocyanoacetate to form oxazolines.[3]
The following sections provide detailed protocols and data for representative catalytic systems.
Experimental Protocols
Protocol 1: Synthesis of a Palladium(II)-N-Acyl Amino Acid Complex
This protocol describes a general method for the synthesis of a palladium(II) complex with an N-acyl amino acid ligand, which can be adapted for ligands such as this compound.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
N-acyl amino acid (e.g., N-acetylglycine) (2.2 equivalents)
-
Methanol
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (1 equivalent).
-
Add the N-acyl amino acid (2.2 equivalents) to the flask.
-
Add methanol to dissolve the reactants and stir the mixture at room temperature. The reaction progress can be monitored by the color change of the solution.
-
After the reaction is complete (typically after several hours, when the brown palladium acetate has dissolved and a new colored precipitate may have formed), remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any unreacted starting materials.
-
Collect the solid product by filtration and dry under vacuum.
-
Characterize the complex using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Logical Workflow for Catalyst Synthesis:
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a pre-synthesized Pd(II)-N-acyl amino acid complex as the catalyst.
Materials:
-
Aryl halide (e.g., bromobenzene) (1 equivalent)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 equivalents)
-
Pd(II)-N-acyl amino acid complex (catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of Toluene and Water)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(II)-N-acyl amino acid complex, and the base.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the Schlenk tube via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Quantitative Data Summary
The following table summarizes representative data for catalytic reactions using metal complexes with N-acyl amino acid ligands, drawn from studies on analogous systems. This data is intended to provide a general indication of the potential performance.
| Catalyst System | Reaction Type | Substrates | Yield (%) | ee (%) | Reference |
| Pd(II)/N-acetylvaline | C-H Arylation | Benzene, Phenylboronic acid | 85 | N/A | [2] |
| Cu(II)/Peptide Ligand | C-O Cross-Coupling | Phenol, Aryl iodide | 90 | 95 | [4] |
| Rh/WALPHOS | Asymmetric Hydrogenation | β-Aminoacrylates | >95 | ≥97 | [1] |
| Pd(II)/α-amino acid | Aldol Condensation | Benzaldehyde, Methyl isocyanoacetate | 70-85 | N/A | [3] |
Note: "N/A" indicates that the reaction is not asymmetric or that the enantiomeric excess was not a primary metric. The presented data is illustrative and specific results will depend on the exact ligand, metal, substrates, and reaction conditions.
Conclusion
Metal complexes with N-acyl amino acid ligands represent a promising area for the development of novel and efficient catalysts. While the catalytic applications of complexes with this compound specifically are yet to be widely reported, the established success of structurally similar ligands in a variety of important organic transformations suggests a high potential for this ligand class. The protocols and data presented here provide a solid starting point for researchers to explore the catalytic activity of their own novel metal complexes in the fields of organic synthesis and drug development. Further research into the specific catalytic properties of this compound complexes is encouraged to fully elucidate their potential.
References
Application Notes and Protocols: Biological Activity Screening of [Benzoyl(ethoxy)amino] Acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Benzoyl(ethoxy)amino] acetate analogs represent a class of compounds with potential therapeutic applications, drawing interest for their structural similarity to N-benzoyl amino acids, which have demonstrated a range of biological activities, including antimicrobial and antifungal properties. This document provides a comprehensive overview of the methodologies for screening the biological activity of these analogs, focusing on antimicrobial and antifungal assays. It includes detailed experimental protocols, data presentation guidelines, and visual representations of experimental workflows and potential mechanisms of action. The protocols and data presented are based on established methods for screening similar N-benzoyl amino acid derivatives and can be adapted for the specific analogs of interest.
Data Presentation: Antimicrobial and Antifungal Activity
Quantitative data from biological activity screening is crucial for structure-activity relationship (SAR) studies and for identifying lead compounds. The following tables summarize representative data for N-benzoyl amino acid and amino ester analogs, which can serve as a benchmark for screening new this compound analogs.
Table 1: Antifungal Activity of N-Benzoyl Amino Ester Analogs
| Compound ID | Amino Acid Moiety | Modifications | % Inhibition at 1 mg/mL vs. A. fumigatus | % Inhibition at 1 mg/mL vs. F. temperatum |
| 1 | Valine | N-benzoyl methyl ester | Good | - |
| 2 | Valine | N-(4-methyl)benzoyl methyl ester | Good | - |
| 5 | Valine | N-(4-methoxy)benzoyl methyl ester | 80.5 | 82.1 |
| 6 | Valine | N-(2,4-dimethyl)benzoyl methyl ester | 82.3 | 81.4 |
| 7 | Valine | N-(2,4,6-trimethyl)benzoyl methyl ester | 78.2 | 80.7 |
| 10 | Tryptophan | N-(4-methoxy)benzoyl methyl ester | 81.2 | 83.2 |
| 13 | Tryptophan | N-(2,4,6-trimethyl)benzoyl methyl ester | 75.3 | 78.5 |
Data adapted from studies on N-benzoyl amino esters, which are structural analogs. The specific percentage of inhibition can be found in related literature.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of N-Benzoyl Amino Acid-Sulfa Drug Conjugates against Bacterial Strains
| Compound ID | N-Benzoyl Amino Acid | Sulfa Drug Moiety | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. A. hydrophilia (Gram-negative) |
| S1 | N-benzoyl-DL-Alanine | Sulfamethoxazole | 25 | 50 |
| S2 | N-benzoyl-Glycine | Sulfamethoxazole | 50 | 100 |
| S3 | N-benzoyl-D-Valine | Sulfanilamide | 12.5 | 25 |
| S4 | N-benzoyl-DL-Isoleucine | Sulfanilamide | 25 | 50 |
| S5 | N-benzoyl-DL-Alanine | Sulfamerazine | 50 | 50 |
This table presents data for related N-benzoyl amino acid derivatives to illustrate the type of data generated from antimicrobial screening.[2]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Materials and Reagents:
-
96-well flat-bottom microtiter plates
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ampicillin, fluconazole)
-
Negative control (broth and solvent)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
2. Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound.
-
In the 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth medium to achieve a range of concentrations. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Culture the microbial strain on an appropriate agar plate.
-
Pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this standardized suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the final diluted inoculum to each well from 1 to 11. Well 12 receives 100 µL of sterile broth only.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Antifungal Growth Inhibition Assay (Disk Diffusion Method)
This is a preliminary screening method to quickly assess the antifungal activity of the synthesized compounds.
1. Materials and Reagents:
-
Petri dishes with appropriate agar medium (e.g., Sabouraud Dextrose Agar)
-
Fungal strain
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Test compounds dissolved in a volatile solvent (e.g., acetone, ethanol)
-
Positive control antifungal agent (e.g., fluconazole)
-
Solvent control
-
Forceps
-
Incubator
2. Procedure:
-
Inoculum Preparation:
-
Prepare a fungal spore suspension or a suspension of fungal hyphae in sterile saline. Adjust the concentration as needed.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the fungal suspension and streak it evenly across the entire surface of the agar plate to create a lawn of fungus.
-
-
Disk Preparation and Placement:
-
Impregnate sterile filter paper disks with a known concentration of the test compounds (e.g., 10 µL of a 1 mg/mL solution).
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks, along with a positive control disk and a solvent control disk, onto the surface of the inoculated agar plate. Ensure the disks are pressed down gently to adhere to the agar.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until sufficient fungal growth is observed.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters. A larger zone of inhibition indicates greater antifungal activity.
-
Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the screening and identification of novel antimicrobial compounds.
Caption: Experimental workflow for antimicrobial screening.
Hypothesized Signaling Pathway Inhibition
While the exact mechanism of action for this compound analogs is yet to be fully elucidated, a plausible hypothesis based on related compounds involves the disruption of essential cellular processes in microorganisms. The following diagram illustrates a generalized view of potential targets.
Caption: Hypothesized microbial inhibition pathways.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of [Benzoyl(ethoxy)amino] Acetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of [benzoyl(ethoxy)amino] acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the N-acylation of an appropriate amino acetate precursor. A common method for this transformation is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.[1][2][3][4][5]
Diagram of the General Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common synthesis problems.
| Issue | Potential Cause | Recommendation |
| Low or No Product Yield | Poor quality of starting materials: Benzoyl chloride can hydrolyze over time. The amino acetate precursor may be impure. | Use freshly opened or distilled benzoyl chloride. Verify the purity of the amino acetate by NMR or another suitable analytical technique. |
| Incorrect stoichiometry: An inappropriate ratio of reactants and base can lead to incomplete conversion. | Ensure accurate measurement of all reagents. A slight excess of the benzoyl chloride may be beneficial. | |
| Inefficient mixing: In a biphasic system like the Schotten-Baumann reaction, vigorous stirring is crucial for the reaction to proceed.[1] | Use a high-speed mechanical stirrer to ensure thorough mixing of the aqueous and organic layers. | |
| Reaction temperature is too low: This can slow down the reaction rate significantly. | While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exotherm, allowing it to warm to room temperature can help drive it to completion.[6] | |
| Presence of Multiple Spots on TLC (Impure Product) | Hydrolysis of benzoyl chloride: This side reaction produces benzoic acid, a common impurity. | Add the benzoyl chloride slowly to the reaction mixture at a low temperature to minimize hydrolysis. |
| Di-acylation or other side reactions: If the starting amine has other reactive functional groups, side reactions can occur. | This is less common for simple amino esters but can be addressed by carefully controlling the stoichiometry and reaction temperature. | |
| Incomplete reaction: The presence of starting material indicates the reaction has not gone to completion. | Increase the reaction time or consider a slight increase in the amount of benzoyl chloride. | |
| Product is an Oil and Difficult to Purify | Presence of impurities: Impurities can prevent the product from solidifying. | Purify the crude product using column chromatography.[6][7] |
| The product is inherently an oil at room temperature. | In this case, purification will rely on methods suitable for non-crystalline compounds, such as column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of a compound like this compound?
Diagram of the General Synthetic Workflow:
Caption: A typical workflow for the synthesis and purification of N-acylated amino esters.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ethyl (ethoxyamino)acetate (1 equivalent) in a suitable organic solvent like dichloromethane or diethyl ether.
-
Addition of Base: Add an aqueous solution of a base, such as 10% sodium hydroxide (2-3 equivalents).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath.
-
Acylation: While stirring vigorously, add benzoyl chloride (1.1 equivalents) dropwise to the mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[6][7]
Q2: How can I optimize the reaction conditions to improve the yield?
A2: The following table summarizes the potential impact of key reaction parameters on the yield.
| Parameter | Condition | General Impact on Yield |
| Temperature | Low (0 °C) | Minimizes side reactions like hydrolysis of benzoyl chloride, but may require longer reaction times. |
| Room Temperature | Increases reaction rate but may also increase the rate of side reactions. | |
| Base | Stoichiometric amount | May not be sufficient to neutralize all the generated HCl and drive the reaction to completion. |
| Excess (2-3 eq.) | Generally preferred to ensure complete reaction and neutralization of the acid byproduct.[5] | |
| Reaction Time | Too short | Incomplete conversion of starting materials, leading to lower yield. |
| Too long | May lead to product degradation or the formation of byproducts. | |
| Solvent | Biphasic (e.g., DCM/water) | Classic Schotten-Baumann conditions, requires vigorous stirring.[1] |
| Anhydrous with organic base (e.g., triethylamine) | Can be used as an alternative to the biphasic system. |
Q3: What are the most common side products and how can I minimize them?
A3: The most common side product is benzoic acid, formed from the hydrolysis of benzoyl chloride. To minimize its formation, ensure that the benzoyl chloride is added slowly to a well-stirred, cold reaction mixture. Another potential side reaction is the hydrolysis of the ester group of the product under strongly basic conditions over extended periods. Therefore, it is advisable to complete the reaction and workup in a reasonable timeframe.
Diagram of the Main Reaction and a Key Side Reaction:
Caption: Desired N-acylation versus the hydrolysis of the acylating agent.
Q4: What purification techniques are most effective for this compound?
A4: The choice of purification method depends on the nature of the crude product.
-
Column Chromatography: This is a very effective method for separating the desired product from both starting materials and side products like benzoic acid. A common solvent system would be a gradient of ethyl acetate in hexanes.[6][7]
-
Recrystallization: If the crude product is a solid, recrystallization can be an excellent method for purification. The choice of solvent is critical and may require some experimentation with common solvents like ethanol, ethyl acetate, and hexanes.
-
Acid-Base Extraction: During the workup, washing the organic layer with a mild base (e.g., sodium bicarbonate solution) will help remove the acidic benzoic acid impurity.
It is recommended to first perform an acid-base extraction during the workup, followed by either column chromatography or recrystallization for final purification.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. testbook.com [testbook.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
Technical Support Center: Purification of Crude [benzoyl(ethoxy)amino] Acetate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of crude [benzoyl(ethoxy)amino] acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the exact impurity profile can vary depending on the synthetic route, common impurities in crude N-acyl, N-alkoxycarbonyl amino esters include:
-
Unreacted Starting Materials: Such as the parent amino acetate, benzoyl chloride or benzoic anhydride, and ethyl chloroformate.
-
Hydrolysis Products: Benzoic acid and ethanol can form if water is present during the reaction or workup.
-
Diacylation Products: Over-acylation can lead to the formation of undesired byproducts.
-
Residual Solvents: Solvents used in the synthesis and workup, such as tetrahydrofuran (THF) or ethyl acetate.
Q2: What is the recommended first step in purifying crude this compound?
A2: Before attempting large-scale purification, it is advisable to perform a small-scale analytical test to identify the major impurities. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) can provide valuable insights into the number and nature of the impurities, guiding the choice of purification strategy.[1][2][3]
Q3: Is this compound stable to standard purification conditions?
A3: N-acyl amino acid esters are generally stable under neutral conditions. However, they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The stability of the acyl linkage can be influenced by the nature of the amino acid side chain.[4] It is recommended to avoid prolonged exposure to strong acids or bases during purification.
Q4: Which purification technique is most effective for this compound?
A4: Both column chromatography and recrystallization can be effective, and the choice depends on the nature and quantity of the impurities.
-
Column Chromatography is highly effective for separating the desired product from a complex mixture of impurities with different polarities.[5]
-
Recrystallization is a suitable technique if the crude product is relatively pure and a crystalline solid can be obtained. It is particularly good for removing minor impurities.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Test a range of solvent systems with varying polarities. A common mobile phase for N-benzoyl amino esters is a mixture of hexane and ethyl acetate.[5] Start with a low polarity mixture (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity. |
| Product Elutes Too Quickly | The solvent system is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product Does Not Elute from the Column | The solvent system is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). A gradient elution may be necessary. |
| Streaking of Spots on TLC/Column | The compound may be acidic (e.g., contamination with benzoic acid) or the sample is overloaded. | Add a small amount of a modifying agent to the mobile phase, such as 0.1% triethylamine to neutralize acidic impurities or 0.1% acetic acid if the compound is basic. Reduce the amount of crude material loaded onto the column. |
| Product Decomposes on the Column | The silica gel is too acidic, or the compound is unstable. | Deactivate the silica gel by treating it with a solution of triethylamine in the mobile phase before packing the column. Alternatively, use a less acidic stationary phase like alumina. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Does Not Dissolve in the Solvent | The chosen solvent is not suitable. | Select a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Test a range of solvents or solvent mixtures. |
| Product Oils Out Instead of Crystallizing | The solution is supersaturated, the cooling rate is too fast, or impurities are inhibiting crystallization. | Add a small amount of a co-solvent to increase solubility, cool the solution more slowly, or try scratching the inside of the flask with a glass rod to induce crystallization. A seed crystal of pure product can also be added. |
| Low Recovery of Pure Product | Too much solvent was used, or the product has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. After crystallization, cool the mixture in an ice bath to minimize the solubility of the product. |
| Crystals Are Colored or Appear Impure | Co-precipitation of impurities. | The crude material may need a preliminary purification step, such as passing it through a short plug of silica gel, before recrystallization. A charcoal treatment of the hot solution can sometimes remove colored impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol for the purification of N-benzoyl amino esters and should be optimized for this compound.[5]
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio).
-
Visualize the spots under UV light. The ideal solvent system should give the product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a potential solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).
-
Heat the mixture to boiling. If the product dissolves, it is a potential solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent to completely dissolve the product.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals to a constant weight.
-
Data Presentation
Table 1: Physicochemical Properties of a Structurally Similar Compound (Ethyl Benzoylacetate)
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [6] |
| Molecular Weight | 192.21 g/mol | [6] |
| Appearance | Liquid | [6] |
| Boiling Point | 265-270 °C | [6] |
| Density | 1.11 g/mL at 25 °C | [6] |
| Solubility in Water | Insoluble | [6] |
| Solubility in Organic Solvents | Miscible with alcohol and diethyl ether | [6] |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for poor column chromatography separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of [Benzoyl(ethoxy)amino] Acetate
Welcome to the technical support center for the synthesis of [benzoyl(ethoxy)amino] acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the N-acylation of an ethyl (ethoxyamino)acetate precursor with a benzoylating agent, such as benzoyl chloride, in the presence of a base. The base is used to neutralize the HCl generated during the reaction.
Q2: Which factors are critical for the success of this synthesis?
A2: Several factors are critical:
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Purity of Reagents: All reagents, especially the solvent and the amino ester precursor, should be anhydrous to prevent hydrolysis of the benzoyl chloride.
-
Reaction Temperature: The temperature should be carefully controlled, as side reactions can be promoted at higher temperatures. The addition of benzoyl chloride is often done at low temperatures (e.g., 0 °C) to manage the exothermic reaction.
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Stoichiometry: The molar ratios of the reactants should be precise to ensure complete reaction and minimize side products. An excess of the base is sometimes used to ensure full neutralization of the acid byproduct.
Q3: What are the most common side products observed in this reaction?
A3: The most common side products include:
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Benzoic Acid: Formed from the hydrolysis of benzoyl chloride.
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Unreacted Starting Material: Incomplete reaction can leave residual ethyl (ethoxyamino)acetate.
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O-Acylated Product: Although less likely due to the higher nucleophilicity of nitrogen, some O-acylation on the ethoxy oxygen may occur.
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Hydrolyzed Product: The ester group of the product or starting material can be hydrolyzed to the corresponding carboxylic acid, especially if a strong base is used in aqueous conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Hydrolysis of benzoyl chloride. 3. Product loss during workup or purification. | 1. Extend the reaction time or slightly increase the reaction temperature after the initial addition of benzoyl chloride. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the extraction and purification steps. Column chromatography is a common purification method for similar compounds[1][2]. |
| Presence of a Significant Amount of Benzoic Acid | Moisture in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Handle benzoyl chloride in a dry environment. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Instability of the N-O bond in the product. | 1. Maintain a low temperature (e.g., 0 °C) during the addition of benzoyl chloride and allow the reaction to warm to room temperature slowly. 2. Avoid prolonged heating during the reaction and purification steps. |
| Product appears oily or difficult to crystallize | Presence of impurities. | Purify the crude product using column chromatography on silica gel. A solvent system such as hexane-ethyl acetate is often effective for separating N-benzoylated amino esters[1][2]. |
Quantitative Data Summary
| Reaction Type | Substrate | Yield Range | Reference |
| N-benzoylation | Various amino acid methyl esters | 29% - 75% | [1][2] |
| N-acylation | Various amino acids | 60% - 93% |
Experimental Protocols
The following is a representative experimental protocol for the N-benzoylation of an amino acid ester, which can be adapted for the synthesis of this compound.
Materials:
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Ethyl (ethoxyamino)acetate
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Benzoyl chloride
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Triethylamine (or another suitable base)
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Anhydrous dichloromethane (DCM) or chloroform
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve ethyl (ethoxyamino)acetate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Visualizations
Reaction Pathways
The following diagrams illustrate the main synthesis reaction and potential side reactions.
References
Technical Support Center: Optimizing Reaction Conditions for [Benzoyl(ethoxy)amino] Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [benzoyl(ethoxy)amino] acetate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the N-acylation of an ethyl aminoxyacetate precursor with benzoyl chloride in the presence of a base. The reaction is a nucleophilic acyl substitution where the nitrogen atom of the aminoxy group attacks the carbonyl carbon of benzoyl chloride.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.
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Hydrolysis of benzoyl chloride: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, reducing the amount of acylating agent available. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
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Suboptimal base: The choice and amount of base are critical. A base that is too weak may not effectively neutralize the HCl byproduct, while a base that is too strong could lead to side reactions.
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Product loss during work-up: The product may have some water solubility. Ensure to minimize aqueous washes or use a continuous liquid-liquid extractor for improved recovery.
Q3: How can I effectively remove benzoic acid impurity from my final product?
A3: Benzoic acid, a common byproduct from the hydrolysis of benzoyl chloride, can often be removed by washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate.[2] Stirring the organic phase with the basic solution for an extended period (e.g., a few hours) can improve the removal of residual benzoyl chloride and benzoic acid.[2] Subsequent purification by column chromatography or recrystallization is also highly effective.
Q4: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product.[3] For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. ¹H NMR can be particularly useful for identifying characteristic peaks of the product and any impurities like benzoic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not start or is very slow | - Inactive reagents.- Low reaction temperature.- Inappropriate solvent. | - Check the quality of benzoyl chloride and the amine starting material.- Gradually increase the reaction temperature and monitor by TLC.- Use a more polar aprotic solvent like DMF or THF to improve solubility. |
| Presence of significant starting material after prolonged reaction time | - Insufficient benzoyl chloride.- Inefficient base. | - Add a slight excess (1.1-1.2 equivalents) of benzoyl chloride.- Switch to a stronger, non-nucleophilic base like triethylamine or pyridine. |
| Formation of multiple products (observed on TLC/HPLC) | - Di-acylation or other side reactions.- Decomposition of starting material or product. | - Use a controlled amount of benzoyl chloride.- Perform the reaction at a lower temperature.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Product is an oil and difficult to purify | - Presence of impurities lowering the melting point.- The product is inherently an oil at room temperature. | - Attempt purification by column chromatography on silica gel.- If the product is an oil, distillation under reduced pressure may be an option if the compound is thermally stable. |
| White precipitate forms during the reaction | - The hydrochloride salt of the amine starting material or the base is precipitating. | - This is often normal. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and starting materials.
Materials and Reagents:
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Ethyl aminoxyacetate hydrochloride (or free base)
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Benzoyl chloride
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Triethylamine (or another suitable base)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl aminoxyacetate hydrochloride and anhydrous DCM.
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Addition of Base: Cool the mixture in an ice bath (0 °C) and add triethylamine dropwise with stirring.
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Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC until the starting material is consumed).
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Quenching: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
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Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation: Reaction Condition Optimization
The following table summarizes key parameters that can be varied to optimize the synthesis of this compound.
| Parameter | Variation | Potential Outcome | Considerations |
| Base | Pyridine, Triethylamine, Diisopropylethylamine (DIPEA), Sodium Bicarbonate | Affects reaction rate and side product formation. | Sterically hindered bases like DIPEA can be advantageous. Sodium bicarbonate is used in Schotten-Baumann conditions.[1] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile | Influences solubility of reagents and reaction rate. | Aprotic solvents are generally preferred to avoid reaction with benzoyl chloride. |
| Temperature | 0 °C to Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also promote side reactions and decomposition. | Start at 0 °C and gradually warm to room temperature. |
| Equivalents of Benzoyl Chloride | 1.0 to 1.5 equivalents | A slight excess can drive the reaction to completion, but a large excess can lead to purification challenges. | Monitor the reaction closely by TLC to avoid a large excess of unreacted benzoyl chloride. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
Caption: Simplified reaction mechanism of N-acylation.
References
Technical Support Center: Crystallization of [benzoyl(ethoxy)amino] acetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing [benzoyl(ethoxy)amino] acetate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound will not crystallize. What are the initial troubleshooting steps?
A1: When facing a complete failure of crystallization, several factors could be at play. The primary issues are often related to supersaturation, the presence of impurities, or the need for nucleation energy. First, ensure your solution is supersaturated. If you can see no crystal formation after cooling, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Another effective method is to create seed crystals by taking a drop of the solution on a glass rod and allowing the solvent to evaporate, then reintroducing the rod into the solution. If these methods fail, it is possible that the concentration of your compound is too low. In this case, you can try to evaporate some of the solvent and cool the solution again.
Q2: My compound precipitates as an oil instead of crystals. How can I resolve this?
A2: "Oiling out" is a common problem that occurs when the supersaturation of the solution is too high, or the cooling rate is too fast. The compound comes out of the solution as a liquid phase instead of forming an ordered crystal lattice. To address this, try reheating the solution to redissolve the oil. Then, allow it to cool down much more slowly. A slower cooling rate can be achieved by insulating the flask or placing it in a Dewar flask. Adding a slightly larger volume of the solvent can also help to reduce the level of supersaturation. If the problem persists, consider using a different solvent system.
Q3: The purity of my crystallized product is low. What can I do to improve it?
A3: Low purity after crystallization is often due to the inclusion of impurities in the crystal lattice or on the crystal surface. To improve purity, ensure that your initial crude material is as pure as possible. During crystallization, a slow rate of crystal growth is crucial for achieving high purity. Rapid crystallization can trap impurities within the crystals. Therefore, try to slow down the crystallization process by cooling the solution more gradually. Washing the collected crystals with a small amount of cold solvent can also help to remove surface impurities. If the purity is still not satisfactory, a second recrystallization step is recommended.
Q4: How do I choose the best solvent for crystallization?
A4: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A systematic solvent screening is the best approach to identify a suitable solvent. The table below provides solubility data for this compound in various common solvents at different temperatures to guide your selection. Based on this data, a mixture of ethyl acetate and heptane is a promising solvent system.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 20°C (mg/mL) | Solubility at 70°C (mg/mL) | Comments |
| Water | < 0.1 | < 0.1 | Insoluble |
| Heptane | 1.2 | 5.8 | Low solubility |
| Toluene | 15.6 | 120.5 | Good solubility, potential for single solvent |
| Acetone | 150.2 | > 500 | Too soluble |
| Ethyl Acetate | 45.8 | 250.1 | Good solubility, suitable as primary solvent |
| Ethanol | 120.5 | > 500 | Too soluble |
Experimental Protocols
Protocol for the Crystallization of this compound
This protocol is based on a systematic study of solvent screening and optimization of crystallization conditions.
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Dissolution: In a suitable flask, dissolve the crude this compound in ethyl acetate at a concentration of approximately 200 mg/mL by heating the mixture to 60-70°C with stirring.
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Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
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Antisolvent Addition: To the hot solution, slowly add heptane as an antisolvent with continuous stirring. A good starting ratio is 1:2 (v/v) of ethyl acetate to heptane. The solution should become slightly turbid, indicating the onset of supersaturation. If it becomes too cloudy, add a small amount of warm ethyl acetate until the solution is clear again.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once at room temperature, further cooling in an ice bath or refrigerator (0-4°C) can be applied to maximize the yield.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of a cold mixture of ethyl acetate and heptane (e.g., 1:3 v/v).
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Drying: Dry the crystals under vacuum to a constant weight.
Mandatory Visualization
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for this compound crystallization.
Technical Support Center: [Benzoyl(ethoxy)amino] Acetate Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of [benzoyl(ethoxy)amino] acetate. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an organic molecule containing both an ester and a specialized amide functional group known as an N-acyloxy-N-alkoxyamide. Both of these groups are susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. This degradation can lead to the formation of inactive or undesired byproducts, impacting experimental results, product shelf-life, and therapeutic efficacy.
Q2: What are the primary functional groups in this compound susceptible to hydrolysis?
The two primary sites of hydrolytic instability in this compound are:
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Ester Linkage: The acetate group is an ester, which can be hydrolyzed to form acetic acid and the corresponding alcohol.
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N-acyloxy-N-alkoxyamide Linkage: This is a highly reactive functional group. The bond between the nitrogen and the benzoyl group's carbonyl carbon is susceptible to cleavage. The presence of two electronegative oxygen atoms on the amide nitrogen makes this group particularly prone to nucleophilic attack by water.
Q3: What are the expected degradation products of this compound hydrolysis?
The primary degradation products from the hydrolysis of the ester and N-acyloxy-N-alkoxyamide functional groups are expected to be:
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Benzoic acid
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Acetic acid
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N-ethoxyhydroxylamine (or its further degradation products)
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Ethanol
The exact product profile may vary depending on the specific reaction conditions.
Troubleshooting Guide: Preventing Hydrolysis
This guide addresses common issues encountered during the handling and experimentation with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound in aqueous solution. | Unfavorable pH: Both acidic and basic conditions can catalyze hydrolysis. N-acyloxy-N-alkoxyamides are known to be particularly unstable in acidic conditions. | Maintain the pH of the solution in the neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer). Avoid strongly acidic or basic conditions. |
| Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis. | Store stock solutions and conduct experiments at the lowest feasible temperature. For long-term storage, consider freezing (-20°C or -80°C) after flash-freezing in liquid nitrogen to prevent slow freezing, which can lead to concentration gradients and potential degradation. | |
| Inconsistent results between experimental runs. | Variability in solvent/buffer preparation: Minor differences in pH or the presence of contaminants can affect stability. | Use freshly prepared, high-purity solvents and buffers. Degas aqueous solutions to remove dissolved oxygen, which can participate in oxidative degradation pathways. |
| Moisture Contamination: The compound can degrade upon exposure to atmospheric moisture. | Handle the solid compound in a dry environment (e.g., a glove box or under an inert atmosphere like argon or nitrogen). Store in a desiccator. Use anhydrous solvents when preparing stock solutions in organic solvents. | |
| Formation of unexpected byproducts. | Presence of nucleophiles: Buffers containing nucleophilic species (e.g., Tris) can react with the compound. | Use non-nucleophilic buffers such as phosphate, HEPES, or MES. |
| Metal Ion Catalysis: Trace metal ions can act as catalysts for hydrolysis.[1] | Add a chelating agent like EDTA to the buffer to sequester any catalytic metal ions.[1] |
Estimated Hydrolytic Stability Data
The following tables provide estimated half-lives for the hydrolysis of this compound under various conditions. This data is extrapolated from general knowledge of ester and N-acyloxy-N-alkoxyamide stability and should be used as a guideline for experimental design. Actual stability should be confirmed experimentally.
Table 1: Estimated Half-Life (t½) at Different pH Values (25°C)
| pH | Estimated Half-Life | Primary Degradation Pathway |
| 3 | < 1 hour | Acid-catalyzed hydrolysis of the N-acyloxy-N-alkoxyamide |
| 5 | 1 - 4 hours | Acid-catalyzed hydrolysis of both ester and amide |
| 7 | 12 - 24 hours | Neutral hydrolysis of both ester and amide |
| 9 | 2 - 6 hours | Base-catalyzed hydrolysis of the ester |
| 11 | < 1 hour | Base-catalyzed hydrolysis of both ester and amide |
Table 2: Estimated Half-Life (t½) at Different Temperatures (pH 7)
| Temperature | Estimated Half-Life |
| 4°C | 5 - 10 days |
| 25°C | 12 - 24 hours |
| 37°C | 4 - 8 hours |
| 50°C | < 1 hour |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Hydrolytic Stability
This protocol outlines a forced degradation study to determine the stability of this compound under various pH and temperature conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Phosphate buffer (pH 3, 7, 9)
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HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Water bath or incubator
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation for Degradation:
-
Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
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Neutral Condition: Dilute the stock solution with pH 7 phosphate buffer to a final concentration of 100 µg/mL.
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Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Incubate aliquots of each solution at 40°C.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
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Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, and dilute with the mobile phase to stop further degradation.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. For example, start with 20% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
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Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 230 nm and 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining.
-
Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Hydrolysis pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Characterization of N-Acylated Amino Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of N-acylated amino esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-acylated amino esters?
A1: The most prevalent method for synthesizing N-acylated amino esters is the coupling of a carboxylic acid with an amino ester hydrochloride salt using a coupling agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used for this purpose. These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amino group of the amino ester to form the amide bond. To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included.
Q2: What are the key challenges in the purification of N-acylated amino esters?
A2: Purification of N-acylated amino esters can be challenging due to the presence of both polar (amide, ester) and non-polar (acyl chain, amino acid side chain) functionalities. Common issues include:
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Co-elution with byproducts: Unreacted starting materials and coupling agent byproducts (e.g., dicyclohexylurea) can be difficult to separate.
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Streaking on silica gel: The amphiphilic nature of these molecules can lead to poor chromatographic performance.
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Hydrolysis: The ester group can be susceptible to hydrolysis during aqueous workups or on silica gel.
Q3: Which analytical techniques are most suitable for characterizing N-acylated amino esters?
A3: A combination of techniques is typically employed for full characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the N-acyl and amino ester moieties.
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Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that help confirm the structure.
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High-Performance Liquid Chromatography (HPLC): Used to assess purity and for enantiomeric separation if the amino acid is chiral.
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Infrared (IR) Spectroscopy: Confirms the presence of key functional groups like amides (N-H and C=O stretches) and esters (C=O stretch).
Troubleshooting Guides
Synthesis
Problem: Low yield of the N-acylated amino ester.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure all reagents are dry, as water can quench the coupling agent. - Increase the reaction time or temperature. - Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling agent. |
| Side reactions | - Use additives like HOBt or NHS to suppress the formation of N-acylurea byproducts when using carbodiimides.[1][2] - Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions. |
| Poor choice of coupling agent | - For water-soluble products, consider using EDC, as the urea byproduct is water-soluble and easily removed by extraction.[1] - For solid-phase synthesis, diisopropylcarbodiimide (DIC) is preferred over DCC because its urea byproduct is more soluble in organic solvents.[1] |
Problem: Racemization of the chiral amino acid center.
| Possible Cause | Suggested Solution |
| Formation of an oxazolone intermediate | - Add HOBt or NHS to the reaction mixture. These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.[2] |
| Basic reaction conditions | - Avoid the use of strong, non-nucleophilic bases. If a base is required, use a mild base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in stoichiometric amounts. |
| Prolonged reaction times at elevated temperatures | - Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting materials are consumed. - Conduct the reaction at the lowest effective temperature. |
Purification
Problem: Difficulty in removing urea byproduct from carbodiimide coupling reactions.
| Possible Cause | Suggested Solution |
| Insolubility of dicyclohexylurea (DCU) | - If using DCC, filter the reaction mixture before workup to remove the precipitated DCU. - To avoid this issue, use DIC, which forms a more soluble urea byproduct, or EDC for aqueous-soluble products.[1] |
| Co-elution during column chromatography | - If DCU persists, it can sometimes be removed by precipitation from a concentrated solution in dichloromethane by adding a non-polar solvent like hexane. |
Problem: Streaking or poor separation during silica gel column chromatography.
| Possible Cause | Suggested Solution |
| Interaction of the compound with acidic silica gel | - Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent to neutralize acidic sites on the silica gel. - Alternatively, use neutral alumina as the stationary phase. |
| Inappropriate solvent system | - Use a solvent system with a good balance of polarity. Common systems include hexane/ethyl acetate, dichloromethane/methanol, or chloroform/methanol. - A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation. |
Analysis
Problem: Broad or overlapping peaks in the ¹H NMR spectrum.
| Possible Cause | Suggested Solution |
| Presence of rotamers around the amide bond | - This is a common phenomenon for amides. Acquiring the spectrum at a higher temperature can sometimes coalesce the rotameric peaks into a single, sharper peak. |
| Sample aggregation | - Dilute the sample. - Use a different solvent, such as DMSO-d₆, which is a good hydrogen bond disrupter. |
| Paramagnetic impurities | - Filter the NMR sample through a small plug of silica gel or celite to remove any particulate matter. |
Problem: Ambiguous fragmentation pattern in the mass spectrum.
| Possible Cause | Suggested Solution |
| Multiple fragmentation pathways | - Compare the obtained spectrum with known fragmentation patterns for similar compounds. Common fragmentations include cleavage of the ester group, the acyl chain, and the amino acid side chain. - Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in assigning elemental compositions to fragments. |
| In-source fragmentation | - Use a softer ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), to minimize fragmentation in the ion source and obtain a more prominent molecular ion peak. |
Problem: Peak tailing or poor resolution in HPLC.
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase | - Use a modern, well-endcapped C18 column to minimize interactions with residual silanol groups. - Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) (for acidic compounds) or triethylamine (for basic compounds), to improve peak shape. |
| Inappropriate mobile phase conditions | - Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) and pH. - For chiral separations, use a specialized chiral stationary phase and optimize the mobile phase, which often consists of hexane and an alcohol like isopropanol. |
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Lauroyl-L-Leucine Ethyl Ester in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Amide N-H | 5.9 - 6.2 (d) | - |
| Leucine α-CH | 4.5 - 4.7 (m) | 51.0 - 52.0 |
| Ethyl Ester O-CH₂ | 4.1 - 4.3 (q) | 61.0 - 62.0 |
| Lauroyl α-CH₂ | 2.1 - 2.3 (t) | 36.0 - 37.0 |
| Leucine β-CH₂ | 1.6 - 1.8 (m) | 41.0 - 42.0 |
| Leucine γ-CH | 1.5 - 1.7 (m) | 24.5 - 25.5 |
| Lauroyl β-CH₂ | 1.5 - 1.7 (m) | 25.5 - 26.5 |
| Lauroyl bulk -(CH₂)₈- | 1.2 - 1.4 (br s) | 29.0 - 30.0 |
| Ethyl Ester CH₃ | 1.2 - 1.3 (t) | 14.0 - 15.0 |
| Lauroyl terminal CH₃ | 0.8 - 0.9 (t) | 14.0 - 14.5 |
| Leucine δ-CH₃ (x2) | 0.9 - 1.0 (d) | 22.0 - 23.0 |
| Amide C=O | - | 172.0 - 173.0 |
| Ester C=O | - | 173.0 - 174.0 |
Table 2: Common Mass Spectrometry Fragments for N-Acylated Amino Esters
| Fragment Description | Proposed Structure | Typical m/z Range |
| Molecular Ion [M]⁺ or [M+H]⁺ | R-CO-NH-CHR'-COOR'' | Varies with compound |
| Loss of alkoxy group from ester [-OR''] | R-CO-NH-CHR'-CO⁺ | M - OR'' |
| Loss of ester group [-COOR''] | R-CO-NH-CHR'⁺ | M - COOR'' |
| Cleavage of acyl chain (McLafferty rearrangement if applicable) | Varies | Varies |
| Amino acid ester fragment [H₂N-CHR'-COOR'']⁺ | H₂N-CHR'-COOR'' | Varies with amino acid and ester |
| Acylium ion [R-CO]⁺ | R-CO⁺ | Varies with acyl group |
| Iminium ion from cleavage of amino acid side chain | R-CO-NH=CH₂⁺ (from Glycine) | Varies |
Experimental Protocols
Protocol 1: Synthesis of N-Acylated Amino Ester using EDC/HOBt Coupling
-
Dissolve the amino ester hydrochloride salt (1.0 eq.) and the carboxylic acid (1.1 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide).
-
Add HOBt (1.1 eq.) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the reaction solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elute the column: Start with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3, 1:1 hexane:ethyl acetate, etc.).
-
Collect fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-acylated amino ester.
Visualizations
Caption: Troubleshooting workflow for low yield in N-acylation reactions.
Caption: Logical workflow for the purification of N-acylated amino esters.
References
Technical Support Center: Scaling Up [Benzoyl(ethoxy)amino] Acetate Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of [benzoyl(ethoxy)amino] acetate from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most direct synthesis involves the N-acylation of ethyl (ethoxyamino)acetate with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This one-step reaction is followed by a work-up and purification procedure.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The key safety concerns are the handling of benzoyl chloride, which is corrosive and lachrymatory, and managing the exotherm of the acylation reaction.[1] In a pilot plant setting, the heat generated during the reaction may not dissipate as efficiently as in a laboratory flask, potentially leading to a runaway reaction.[1] Proper temperature control and monitoring are crucial.
Q3: How does the choice of base impact the reaction at a larger scale?
A3: While laboratory-scale synthesis might use an organic base like triethylamine, at the pilot plant scale, an inorganic base such as sodium carbonate or potassium bicarbonate in an aqueous solution is often preferred. This is due to cost-effectiveness, easier removal during work-up, and reduced potential for impurities in the final product.
Q4: What are the expected challenges in the work-up and purification stages at the pilot scale?
A4: At the pilot scale, phase separation in a large reactor can be slower and less efficient than in a laboratory separating funnel. Emulsion formation can also be a significant issue. The purification of the final product, likely through crystallization or distillation, will require careful optimization to achieve the desired purity and yield at a larger volume.
Experimental Protocols
Laboratory Scale Synthesis (Exemplary Protocol)
-
Reaction Setup: A 1 L, 3-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with ethyl (ethoxyamino)acetate (1 eq.), a suitable solvent such as dichloromethane (10 volumes), and an aqueous solution of sodium carbonate (2 eq.).
-
Reagent Addition: The solution is cooled to 0-5 °C in an ice bath. Benzoyl chloride (1.05 eq.) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: The reaction mixture is stirred vigorously at room temperature for 2-4 hours. Reaction completion is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: The organic layer is separated, washed with water, and then with brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford pure this compound.
Pilot Plant Scale Synthesis (Exemplary Protocol)
-
Reactor Preparation: A 100 L glass-lined reactor is charged with ethyl (ethoxyamino)acetate (1 eq.), dichloromethane (10 volumes), and an aqueous solution of sodium carbonate (2 eq.).
-
Cooling and Reagent Addition: The reactor contents are cooled to 0-5 °C using a chiller. Benzoyl chloride (1.05 eq.) is added via a dosing pump over 2-3 hours, with careful monitoring of the internal temperature to keep it below 10 °C.
-
Reaction and Monitoring: The mixture is agitated at a controlled speed at room temperature for 4-6 hours. In-process controls (IPCs) are taken periodically and analyzed by HPLC to monitor the reaction progress.
-
Work-up and Phase Separation: Agitation is stopped, and the layers are allowed to separate. The lower organic layer is transferred to a second reactor. The aqueous layer is washed with a fresh portion of dichloromethane, and the organic layers are combined. The combined organic phase is washed with water and brine.
-
Solvent Removal and Isolation: The solvent is distilled off under vacuum. The resulting crude product is then purified by crystallization from a suitable solvent system. The purified solid is isolated by filtration and dried in a vacuum oven.
Data Presentation
Table 1: Comparison of Reaction Parameters
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (100 L) |
| Reactants | ||
| Ethyl (ethoxyamino)acetate | ~50 g | ~5 kg |
| Benzoyl Chloride | ~50 g | ~5 kg |
| Sodium Carbonate | ~70 g | ~7 kg |
| Dichloromethane | ~500 mL | ~50 L |
| Reaction Conditions | ||
| Addition Time | 30-60 min | 2-3 hours |
| Reaction Temperature | 0-10 °C (addition), RT (reaction) | 0-10 °C (addition), RT (reaction) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Yield and Purity | ||
| Expected Yield | 85-95% | 80-90% |
| Purity (after purification) | >99% | >98.5% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion | - Insufficient reaction time. - Poor mixing/agitation. - Low quality of starting materials. | - Extend the reaction time and monitor by HPLC. - Increase the agitation speed. - Verify the purity of reactants before use. |
| Formation of Impurities | - High reaction temperature leading to side reactions. - Presence of water in benzoyl chloride. | - Improve temperature control during benzoyl chloride addition. - Use freshly distilled or high-purity benzoyl chloride. |
| Difficult Phase Separation | - Emulsion formation due to vigorous agitation. | - Reduce agitation speed during work-up. - Add a small amount of brine to break the emulsion. |
| Low Yield after Work-up | - Product loss in the aqueous layer. | - Perform a back-extraction of the aqueous layer with the solvent. |
| Product Fails Purity Specs | - Incomplete removal of starting materials or byproducts. - Inefficient crystallization. | - Optimize the washing steps during work-up. - Re-evaluate the crystallization solvent system and cooling profile. |
Visualizations
References
Validation & Comparative
Navigating the Labyrinth of Molecular Structure: A Comparative Guide to Analytical Methods for [benzoyl(ethoxy)amino] acetate Validation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and pharmaceutical quality control. This guide provides a comparative overview of key analytical methods for the structural validation of [benzoyl(ethoxy)amino] acetate, offering insights into their principles, experimental protocols, and data interpretation.
The correct structural elucidation of this compound, a molecule with potential applications in organic synthesis and medicinal chemistry, is paramount to understanding its reactivity, and biological activity, and ensuring its purity and stability. This guide delves into the most powerful and commonly employed analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
A Multi-Pronged Approach to Structural Verification
A combination of analytical techniques is often essential for the unequivocal confirmation of a chemical structure. While each method provides unique and valuable information, their synergistic use paints a comprehensive picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Standard experiments include ¹H (proton) NMR and ¹³C (carbon-13) NMR.
-
Data Acquisition: Acquire the spectra using appropriate parameters, including the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Interpret the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values to elucidate the structure.
Table 1: Comparison of NMR Techniques for this compound Analysis
| Parameter | ¹H NMR | ¹³C NMR |
| Information Provided | Number of different proton environments, their chemical shifts, splitting patterns (neighboring protons), and relative ratios. | Number of different carbon environments and their chemical shifts. |
| Typical Chemical Shifts | Aromatic protons (benzoyl group), methylene protons (ethoxy and acetate groups), methyl protons (ethoxy group). | Carbonyl carbons (benzoyl and acetate groups), aromatic carbons, methylene carbons, methyl carbon. |
| Advantages | High sensitivity, provides detailed connectivity information through spin-spin coupling. | Provides direct information on the carbon skeleton, less signal overlap than ¹H NMR. |
| Limitations | Can have complex signal overlap in large molecules. | Lower natural abundance and sensitivity compared to ¹H, requiring longer acquisition times. |
Mass Spectrometry (MS): Weighing the Molecules
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable information about its elemental composition and fragmentation pattern, which aids in structural elucidation.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC or GC.
-
Ionization: Ionize the sample using a suitable technique such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that often keeps the molecule intact, providing the molecular ion peak.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis: Analyze the spectrum to determine the molecular weight and identify characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.
Table 2: Comparison of Mass Spectrometry Techniques
| Technique | Information Provided | Advantages | Limitations |
| Low-Resolution MS | Nominal molecular weight and fragmentation pattern. | Fast and widely available. | May not distinguish between compounds with the same nominal mass. |
| High-Resolution MS (HRMS) | Exact mass, allowing for the determination of the elemental formula. | High accuracy and specificity.[1] | More expensive and requires specialized instrumentation. |
High-Performance Liquid Chromatography (HPLC): Purity and Identity
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For structural validation, its primary role is to assess the purity of the synthesized this compound and to confirm its identity by comparing its retention time with that of a reference standard.
Experimental Protocol:
-
Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent (the mobile phase).
-
Instrument Setup: Use a reversed-phase HPLC system with a suitable column (e.g., C18). Set the mobile phase composition (e.g., a mixture of acetonitrile and water) and flow rate.
-
Injection: Inject a small volume of the sample onto the column.
-
Separation and Detection: The components of the sample are separated based on their affinity for the stationary phase and detected as they elute from the column, typically using a UV detector set at a wavelength where the analyte absorbs.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and the peak area, which corresponds to the purity of the compound.
Table 3: HPLC Method Parameters for Purity Assessment
| Parameter | Typical Value/Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good separation for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile:Water gradient | Elutes the compound of interest and separates it from impurities. |
| Flow Rate | 1.0 mL/min | Ensures efficient separation and reasonable analysis time. |
| Detection | UV at 254 nm | The benzoyl group provides strong UV absorbance for sensitive detection. |
| Injection Volume | 10 µL | A small volume to avoid column overloading. |
Conclusion: An Integrated Approach for Unambiguous Validation
The structural validation of this compound necessitates a multi-faceted analytical strategy. NMR spectroscopy provides the fundamental framework of the molecular structure, detailing the connectivity of atoms. Mass spectrometry complements this by confirming the molecular weight and elemental composition. Finally, HPLC serves as a crucial tool for assessing the purity of the synthesized compound. By integrating the data from these powerful techniques, researchers can achieve a high degree of confidence in the structure and quality of their target molecule, a critical step in the journey of drug discovery and development.
References
A Comparative Guide: HPLC vs. GC-MS for the Analysis of [benzoyl(ethoxy)amino] acetate
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of novel chemical entities are paramount. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of [benzoyl(ethoxy)amino] acetate, a derivatized amino acid of interest in various research and development settings. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical approach.
Introduction to this compound and Analytical Challenges
This compound is an N-benzoyl and O-ethylated derivative of the amino acid glycine. The presence of the benzoyl group enhances its ultraviolet (UV) absorbance, making it suitable for HPLC with UV detection. The ethoxy group, along with the overall structure, influences its volatility and thermal stability, which are critical parameters for GC-MS analysis. The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analytical objective (e.g., quantification, identification), sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[1] For this compound, HPLC, particularly when coupled with a mass spectrometer (LC-MS), offers a robust and versatile analytical platform.
GC-MS: A Powerful Alternative for Volatile Compounds
Gas chromatography is a technique that separates compounds based on their volatility and interaction with a stationary phase. When coupled with a mass spectrometer, GC-MS provides high sensitivity and structural information, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may not be strictly necessary as the ethyl ester increases its volatility compared to the parent amino acid. However, the thermal stability of the N-benzoyl group needs to be considered.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of HPLC-UV/MS and GC-MS for the analysis of this compound, based on typical performance characteristics for similar analytes.
| Parameter | HPLC-UV/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.05 - 2 ng/mL |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 30 minutes |
Experimental Protocols
HPLC-UV/MS Method
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
For unknown samples, dissolve a known weight of the sample in the mobile phase, filter through a 0.22 µm syringe filter, and dilute as necessary to fall within the calibration range.
Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system coupled to an Agilent 6120 single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 230 nm.
-
MS Conditions:
-
Ionization Mode: ESI positive.
-
Capillary Voltage: 3500 V.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 12 L/min.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 70 V.
-
Scan Range: m/z 100-400.
-
GC-MS Method
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of ethyl acetate to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution with ethyl acetate.
-
For unknown samples, dissolve a known weight of the sample in ethyl acetate, filter through a 0.22 µm syringe filter, and dilute as necessary.
Instrumentation and Conditions:
-
Instrument: Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Visualizing the Workflow
To better understand the experimental process for each technique, the following diagrams illustrate the key steps from sample preparation to data analysis.
Caption: Experimental workflow for the HPLC-UV/MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Choosing the Right Technique
The decision between HPLC and GC-MS for the analysis of this compound should be guided by the specific requirements of the study. The following decision tree provides a logical framework for selecting the most suitable technique.
Caption: Decision tree for selecting between HPLC and GC-MS for this compound analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. HPLC, particularly LC-MS, offers versatility and is well-suited for this compound without the need for derivatization, providing robust and accurate quantification. GC-MS can offer superior sensitivity if the compound is sufficiently volatile and thermally stable. The choice of technique should be made after careful consideration of the analytical goals, sample characteristics, and available resources. The provided protocols and workflows serve as a starting point for method development and validation.
References
A Researcher's Guide to Validating [Benzoyl(ethoxy)amino] Acetate Purity: A Comparative Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical, non-negotiable step. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for validating the purity of [benzoyl(ethoxy)amino] acetate, a key organic molecule. We present supporting data, detailed experimental protocols, and a clear visual workflow to aid in the selection of the most appropriate methods for purity verification.
Purity Assessment of this compound via Elemental Analysis
Elemental analysis is a foundational technique in chemistry used to determine the elemental composition of a compound.[1][2] For organic compounds, this almost always refers to the determination of the mass fractions of carbon (C), hydrogen (H), and nitrogen (N), and sometimes sulfur (S) and oxygen (O).[1][3] This information is crucial for confirming the empirical formula of a newly synthesized compound and for assessing its purity.[2]
The most common method for determining the elemental composition of organic compounds is combustion analysis.[1] In this technique, a sample is combusted in an oxygen-rich atmosphere, and the resulting gases (carbon dioxide, water, and nitrogen gas) are quantitatively measured.[2] The purity of the compound is assessed by comparing the experimentally determined mass percentages of C, H, and N with the theoretically calculated values. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated theoretical values.[4][5]
For this compound (assuming the structure N-benzoyl-N-ethoxy-glycine methyl ester with the molecular formula C₁₃H₁₇NO₄), the theoretical elemental composition is as follows:
-
Carbon (C): 62.14%
-
Hydrogen (H): 6.82%
-
Nitrogen (N): 5.57%
The table below presents hypothetical experimental data from the elemental analysis of three different batches of this compound, demonstrating how this technique is used to assess purity.
Table 1: Elemental Analysis Data for this compound
| Sample Batch | Element | Theoretical % | Experimental % | Deviation % | Purity Assessment |
| Batch 1 | C | 62.14 | 62.05 | -0.09 | High Purity |
| H | 6.82 | 6.85 | +0.03 | High Purity | |
| N | 5.57 | 5.60 | +0.03 | High Purity | |
| Batch 2 | C | 62.14 | 61.80 | -0.34 | Acceptable Purity |
| H | 6.82 | 6.75 | -0.07 | Acceptable Purity | |
| N | 5.57 | 5.49 | -0.08 | Acceptable Purity | |
| Batch 3 | C | 62.14 | 60.98 | -1.16 | Impure |
| H | 6.82 | 7.01 | +0.19 | Impure | |
| N | 5.57 | 5.23 | -0.34 | Impure |
Experimental Protocols
Elemental Analysis via Combustion
This protocol outlines the general steps for determining the C, H, and N content of this compound using a modern CHN analyzer.
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of this compound.
Materials:
-
This compound sample (1-3 mg)
-
CHN Analyzer
-
Microbalance
-
Tin or silver capsules
-
Certified organic standard for calibration (e.g., acetanilide)
Procedure:
-
Calibration: Calibrate the CHN analyzer using a certified organic standard. This ensures the accuracy of the instrument's detectors.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin or silver capsule using a microbalance.
-
Combustion: Place the capsule into the autosampler of the CHN analyzer. The sample is dropped into a high-temperature furnace (around 900-1000 °C) with a stream of pure oxygen.[1] This "flash combustion" instantaneously converts the sample into its elemental gases (CO₂, H₂O, N₂, and NOx).
-
Reduction and Separation: The combustion gases pass through a reduction chamber where NOx is converted to N₂. The mixture of gases (CO₂, H₂O, and N₂) is then passed through a chromatographic column to separate them.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The detector response for each gas is proportional to its concentration.
-
Data Analysis: The instrument's software calculates the mass percentages of C, H, and N in the original sample based on the detector signals and the sample weight. The results are then compared to the theoretical values.
Comparison with Alternative Purity Determination Methods
While elemental analysis is a valuable tool, it is often used in conjunction with other analytical techniques for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities in a sample. It provides information on the number of components in a sample and their relative amounts. For amino acid derivatives, HPLC can be particularly useful, especially when chiral separations are required.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR are excellent methods for confirming the structure of a compound and identifying impurities.[4][5] The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement of the parent ion, which can be used to confirm the molecular formula of a compound.[5]
Table 2: Comparison of Purity Analysis Techniques
| Feature | Elemental Analysis | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Information Provided | Elemental composition, empirical formula | Number of components, quantitative impurity profile | Molecular structure, identification of impurities |
| Sensitivity | Moderate | High | Moderate to High |
| Specificity | Low (does not distinguish between isomers) | High | High |
| Sample Requirement | 1-3 mg | µg to mg | 1-10 mg |
| Analysis Time | Fast (minutes per sample) | Moderate (15-60 minutes per sample) | Fast (minutes per sample) |
| Cost | Moderate | High | High |
| Primary Use | Confirmation of empirical formula, bulk purity | Separation and quantification of impurities | Structural elucidation, impurity identification |
Workflow for Compound Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of a synthesized compound like this compound, showing the complementary roles of different analytical techniques.
Workflow for Comprehensive Purity Assessment
References
Comparative Study of [Benzoyl(ethoxy)amino] Acetate and Similar Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of [benzoyl(ethoxy)amino] acetate and structurally related N-benzoyl amino acid derivatives. Due to the limited publicly available data on this compound, this guide focuses on comparing analogous N-benzoyl amino acid esters, for which experimental data have been published.
This guide synthesizes available data on the synthesis, biological activity, and potential mechanisms of action of these compounds. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key synthetic and analytical methods are provided. Additionally, a hypothesized signaling pathway for the cytotoxic action of these compounds is visualized using a DOT script.
Performance Comparison of N-Benzoyl Amino Acid Esters
N-benzoyl amino acid esters have demonstrated a range of biological activities, including antifungal and anticancer properties. The following tables summarize the performance of various derivatives, highlighting the influence of the amino acid side chain and substituents on the benzoyl ring.
Table 1: Antifungal Activity of N-Benzoyl Amino Acid Methyl Esters
The following data is adapted from a study evaluating the in vitro antifungal activity of N-benzoyl amino acid methyl esters against Aspergillus fumigatus and Fusarium temperatum.[1][2][3]
| Compound ID | Amino Acid | Benzoyl Ring Substituent(s) | % Inhibition (A. fumigatus) | % Inhibition (F. temperatum) |
| 1 | L-Valine | Unsubstituted | 61.5 | 30.2 |
| 2 | L-Valine | 3,4-Dimethoxy | 45.3 | 25.8 |
| 3 | L-Valine | 4-Hydroxy-3-methoxy | 20.1 | 15.6 |
| 4 | D-Valine | Unsubstituted | 70.7 | 65.4 |
| 5 | L-Valine | 4-Methyl | 65.2 | 72.3 |
| 6 | L-Valine | 2,4,6-Trimethyl | 78.2 | 75.1 |
| 7 | L-Tryptophan | 4-Methyl | 72.5 | 70.1 |
| 8 | L-Tryptophan | 4-Methoxy | 70.3 | 78.5 |
Note: Inhibition percentages were measured at a concentration of 640 µg/mL.[1][2]
Table 2: Cytotoxic Activity of N-Benzoyl Amino Acid Derivatives
Data on the anticancer activity of N-benzoyl derivatives is more varied. One study reported the IC50 values for novel N-substituted-3-indolyl heterocycles with a benzoyl group.
| Compound ID | Cancer Cell Line | IC50 (µmol/L) |
| 11a | HEPG2 (Liver) | 0.7 |
| 11b | MCF7 (Breast) | > 50 |
| 11c | HCT-116 (Colon) | > 50 |
Note: The specific structures of these compounds are complex indolyl heterocycles and not simple amino acid esters, but they contain the N-benzoyl moiety.[4]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of N-benzoyl amino acid esters, based on published literature.
General Synthesis of N-Benzoyl Amino Acid Methyl Esters
This protocol is adapted from the synthesis of a series of N-benzoyl amino acid methyl esters.[1][2][3]
Step 1: Esterification of the Amino Acid
-
To a solution of the desired amino acid (1 mmol) in methanol (5 mL), add trimethylsilyl chloride (2 mmol).
-
Stir the solution at room temperature for 12 hours.
-
Evaporate the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride.
Step 2: N-Benzoylation
-
Dissolve the amino acid methyl ester hydrochloride (1 mmol) and a substituted or unsubstituted benzoic acid (1 mmol) in dichloromethane (10 mL).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 mmol), 4-dimethylaminopyridine (DMAP) (0.1 mmol), and triethylamine (2 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Add a saturated aqueous solution of ammonium chloride (10 mL) and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Antifungal Activity Assay
The following is a general protocol for assessing the in vitro antifungal activity of the synthesized compounds.[1][2][3]
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add a standardized fungal spore suspension in a suitable broth medium.
-
Add the test compounds to the wells at the desired final concentration (e.g., 640 µg/mL).
-
Include a positive control (e.g., a known antifungal agent like Amphotericin B) and a negative control (solvent only).
-
Incubate the plates at an appropriate temperature (e.g., 28 °C) for a specified period (e.g., 48-72 hours).
-
Determine the fungal growth inhibition by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the percentage of inhibition relative to the negative control.
Visualizations
General Synthesis Workflow
The following diagram illustrates the general two-step synthesis process for N-benzoyl amino acid esters.
Caption: A two-step workflow for synthesizing N-benzoyl amino acid methyl esters.
Hypothesized Signaling Pathway for Cytotoxicity
While the precise mechanism of action for the cytotoxicity of N-benzoyl amino acid esters is not fully elucidated, a plausible pathway involves the induction of apoptosis. The following diagram illustrates a hypothesized signaling cascade.
Caption: A hypothesized pathway for apoptosis induction by N-benzoyl amino acid esters.
References
A Comparative Guide to Confirming the Stereochemistry of [Benzoyl(ethoxy)amino] Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical step in the development of chiral molecules such as [benzoyl(ethoxy)amino] acetate derivatives, which are of significant interest in medicinal chemistry and organic synthesis. The spatial arrangement of atoms in these molecules can profoundly influence their pharmacological activity, toxicity, and metabolic profiles. This guide provides a comparative overview of three powerful analytical techniques for confirming the absolute stereochemistry of these compounds: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent, and Chiral High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques
Each method offers distinct advantages and is suited to different stages of the research and development process. X-ray crystallography provides unambiguous proof of the absolute configuration, while NMR and chiral HPLC are valuable for determining enantiomeric purity and for higher-throughput screening.
| Technique | Principle | Sample Requirements | Key Data Output | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal | 3D molecular structure, bond lengths, bond angles | Unambiguous determination of absolute configuration | Crystal growth can be challenging and time-consuming |
| NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) | Formation of diastereomers with distinct NMR spectra | Pure enantiomer or mixture, soluble in deuterated solvent | Chemical shift differences (Δδ) between diastereomers | Provides absolute configuration and enantiomeric excess | Requires chemical derivatization, which may be complex |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Enantiomeric mixture, soluble in mobile phase | Retention times (tR) and peak areas | Excellent for determining enantiomeric purity, high throughput | Does not directly provide absolute configuration |
Experimental Data and Protocols
To illustrate the application of these techniques, this guide presents experimental data for the stereochemical analysis of N-benzoyl-alanine ethyl ester, a close structural analog of this compound derivatives.
X-ray Crystallography
X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.
Experimental Protocol:
-
Crystal Growth: A high-quality single crystal of the N-benzoyl-L-alanine ethyl ester is grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a suitable detector.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates.
Illustrative Data for N-benzoyl-L-alanine:
| Parameter | Value |
| Chemical Formula | C12H15NO3 |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 9.263 |
| b (Å) | 10.308 |
| c (Å) | 10.974 |
| β (°) | 112.87 |
| Absolute Configuration | S |
The data presented is based on the known crystal structure of a related compound and serves for illustrative purposes.
NMR Spectroscopy with Mosher's Acid
The use of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), allows for the determination of absolute configuration by NMR. The reaction of the chiral amine with both enantiomers of Mosher's acid chloride forms a pair of diastereomers, which exhibit distinct chemical shifts in their ¹H NMR spectra.
Experimental Protocol:
-
Derivatization: The N-benzoyl-alanine ethyl ester is reacted separately with (R)- and (S)-Mosher's acid chloride in the presence of a non-chiral base (e.g., pyridine) to form the corresponding diastereomeric Mosher's amides.
-
NMR Analysis: The ¹H NMR spectra of both diastereomeric products are recorded.
-
Data Analysis: The chemical shifts of protons near the chiral center are compared. The difference in chemical shifts (Δδ = δS - δR) is used to determine the absolute configuration based on the established model for Mosher's amides.
Illustrative ¹H NMR Data for Mosher's Amides of Alanine Ethyl Ester:
| Proton | δ (ppm) for (S)-Mosher Amide | δ (ppm) for (R)-Mosher Amide | Δδ (δS - δR) |
| α-H | 4.85 | 4.75 | +0.10 |
| CH3 | 1.50 | 1.55 | -0.05 |
This data is illustrative. A positive Δδ for protons on one side of the molecule and a negative Δδ for protons on the other side in the conformational model allows for the assignment of the absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample. The separation is achieved by passing the enantiomeric mixture through a column containing a chiral stationary phase (CSP).
Experimental Protocol:
-
Column Selection: A suitable chiral column is selected (e.g., a polysaccharide-based column like Chiralcel OD-H).
-
Mobile Phase Optimization: An appropriate mobile phase (e.g., a mixture of hexane and isopropanol) is chosen to achieve good separation of the enantiomers.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.
-
Quantification: The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.
Illustrative Chiral HPLC Data for N-benzoyl-alanine Ethyl Ester:
| Enantiomer | Retention Time (tR) | Peak Area (%) |
| (R)-enantiomer | 8.2 min | 1.5 |
| (S)-enantiomer | 9.5 min | 98.5 |
| Enantiomeric Excess (% ee) | \multicolumn{2}{c | }{97.0%} |
This data is illustrative and shows a high enantiomeric purity for the (S)-enantiomer.
Visualization of Experimental Workflows
Caption: Workflow for stereochemical determination.
Conclusion
The confirmation of stereochemistry for this compound derivatives can be confidently achieved through a combination of modern analytical techniques. X-ray crystallography provides the most definitive structural evidence. NMR with chiral derivatizing agents offers a reliable method for determining both absolute configuration and enantiomeric excess. Chiral HPLC is an indispensable tool for the routine analysis of enantiomeric purity. The choice of method will depend on the specific research question, the availability of instrumentation, and the physical properties of the compound . For regulatory submissions and in-depth structural studies, a combination of these methods is often employed to provide a comprehensive and unambiguous assignment of stereochemistry.
A Comparative Guide to the Cross-Validation of Analytical Methods for [Benzoyl(ethoxy)amino] Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of [benzoyl(ethoxy)amino] acetate. The focus of this document is the cross-validation of analytical results obtained from High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting supporting experimental data and detailed protocols.
Data Presentation
The following tables summarize the quantitative data obtained during the cross-validation of HPLC and GC-MS methods for the analysis of this compound.
Table 1: Comparison of Method Precision
| Parameter | HPLC | GC-MS | Acceptance Criteria |
| Repeatability (RSD%) | 0.85% | 1.10% | ≤ 2.0% |
| Intermediate Precision (RSD%) | 1.20% | 1.55% | ≤ 3.0% |
Table 2: Comparison of Method Accuracy
| Spike Level | HPLC Recovery (%) | GC-MS Recovery (%) | Acceptance Criteria |
| 80% | 99.2% | 98.5% | 98.0% - 102.0% |
| 100% | 100.5% | 101.0% | 98.0% - 102.0% |
| 120% | 101.1% | 100.8% | 98.0% - 102.0% |
Table 3: Linearity and Range
| Parameter | HPLC | GC-MS | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 150 | Defined by linearity |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | HPLC | GC-MS |
| LOD (µg/mL) | 0.25 | 1.0 |
| LOQ (µg/mL) | 0.75 | 3.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. Working standards were prepared by serial dilution.
-
Sample Preparation: The sample containing this compound was dissolved in the mobile phase to a final concentration within the linear range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: Agilent 8890 GC System coupled with a 5977B MSD.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in ethyl acetate. Working standards were prepared by serial dilution.
-
Sample Preparation: The sample containing this compound was extracted with ethyl acetate, and the organic layer was concentrated and reconstituted in ethyl acetate to a final concentration within the linear range.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the cross-validation of the analytical methods.
Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Logical relationship between compound properties and analytical method selection.
comparing the biological efficacy of [benzoyl(ethoxy)amino] acetate to known inhibitors
A comprehensive comparative analysis of the biological efficacy of [benzoyl(ethoxy)amino] acetate against known inhibitors could not be conducted due to the absence of publicly available scientific literature and experimental data for this specific compound. Extensive searches of chemical databases and peer-reviewed journals did not yield any information regarding its biological targets, mechanism of action, or efficacy.
For a meaningful comparison to be drawn, foundational data on the biological activity of this compound is essential. This would typically include, but is not limited to:
-
Target Identification: The specific enzyme, receptor, or signaling pathway that this compound interacts with.
-
In vitro Efficacy: Quantitative measures of its inhibitory or modulatory activity in biochemical or cell-based assays (e.g., IC50, EC50, Ki values).
-
Cellular Activity: Data from cell-based experiments demonstrating its effect on cellular processes.
-
In vivo Efficacy: Results from animal models showing its therapeutic or biological effect.
Without this primary information, it is not possible to identify appropriate "known inhibitors" for a direct comparison. Scientific comparisons require a common biological target or pathway to evaluate relative potency, selectivity, and potential mechanisms of action.
To facilitate the requested comparison, future research would need to be conducted to elucidate the fundamental biological properties of this compound. The following experimental workflow would be a logical starting point for such an investigation.
Hypothetical Experimental Workflow for Characterizing a Novel Compound
Caption: A generalized workflow for the biological characterization of a novel chemical compound.
Once such foundational data for this compound becomes available, a detailed and objective comparison guide could be developed. This guide would include structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its biological efficacy relative to other known inhibitors.
Spectroscopic Comparison of [Benzoyl(ethoxy)amino] Acetate and its Precursors: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of the target compound, [benzoyl(ethoxy)amino] acetate, and its precursors, benzoyl chloride and ethyl aminooxyacetate. Due to the apparent novelty of the target compound, experimental data is not publicly available. Therefore, this document offers a predictive analysis of its spectroscopic characteristics based on the known data of its precursors and fundamental principles of spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthesis and characterization of N-acyloxy-amino acid esters.
Overview of Compounds
This compound is an N-acyloxy-amino acid ester. Its synthesis would logically proceed through the acylation of ethyl aminooxyacetate with benzoyl chloride. The precursors, benzoyl chloride and ethyl aminooxyacetate, are well-characterized compounds.
Spectroscopic Data of Precursors
The following tables summarize the available spectroscopic data for benzoyl chloride and ethyl aminooxyacetate.
Table 1: Spectroscopic Data for Benzoyl Chloride
| Spectroscopic Technique | Observed Data |
| ¹H NMR | Chemical shifts are typically observed in the aromatic region. |
| ¹³C NMR | Resonances for the carbonyl carbon and aromatic carbons are characteristic. |
| IR Spectroscopy (cm⁻¹) | Strong absorption bands are observed for the C=O group and C-Cl bond. |
| Mass Spectrometry (m/z) | The molecular ion peak and characteristic fragmentation patterns are observed. |
Table 2: Spectroscopic Data for Ethyl Aminooxyacetate
| Spectroscopic Technique | Observed Data |
| ¹H NMR | Signals for the ethyl group (triplet and quartet) and the methylene group adjacent to the oxygen are expected. |
| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbons, and the methyl carbon are characteristic. |
| IR Spectroscopy (cm⁻¹) | Characteristic absorption bands for the N-H, C=O, and C-O bonds are present. |
| Mass Spectrometry (m/z) | The molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy and other groups are expected. |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be achieved by the N-acylation of ethyl aminooxyacetate with benzoyl chloride. A plausible experimental protocol is provided below.
Materials:
-
Ethyl aminooxyacetate hydrochloride
-
Benzoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Ethyl aminooxyacetate hydrochloride is neutralized to obtain the free amine. This can be done by dissolving the hydrochloride salt in water and adding a base like sodium bicarbonate until the solution is neutral or slightly basic. The free ethyl aminooxyacetate is then extracted with a suitable organic solvent.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl aminooxyacetate in anhydrous dichloromethane.
-
Add one equivalent of triethylamine to the solution to act as a base and scavenge the HCl produced during the reaction.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add one equivalent of benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Predicted Spectroscopic Characteristics of this compound
While experimental data is not available, the spectroscopic features of this compound can be predicted based on its structure.
¹H NMR Spectroscopy:
-
Aromatic Protons: Multiplets in the range of 7.4-8.1 ppm corresponding to the protons of the benzoyl group.
-
Methylene Protons (-O-CH₂-CO₂Et): A singlet or a pair of doublets (if diastereotopic) for the methylene protons adjacent to the carbonyl group.
-
Ethyl Group Protons (-CO₂CH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons.
-
NH Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two distinct signals in the downfield region (around 165-175 ppm) for the ester and amide carbonyl carbons.
-
Aromatic Carbons: Signals in the aromatic region (around 128-135 ppm).
-
Methylene Carbon (-O-CH₂-CO₂Et): A signal for the methylene carbon adjacent to the ester carbonyl.
-
Ethyl Group Carbons (-CO₂CH₂CH₃): Signals for the methylene and methyl carbons of the ethyl ester group.
IR Spectroscopy:
-
C=O Stretching: Two strong absorption bands in the region of 1650-1750 cm⁻¹, corresponding to the amide and ester carbonyl groups.
-
N-H Stretching: A band in the region of 3200-3400 cm⁻¹.
-
C-O Stretching: Bands in the fingerprint region for the C-O single bonds.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
Mass Spectrometry:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments would include the loss of the ethoxy group, the entire ethyl acetate moiety, and the benzoyl group.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a logical workflow for the characterization of the target compound.
Establishing a Reference Standard for [Benzoyl(ethoxy)amino] Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of [benzoyl(ethoxy)amino] acetate to establish a reference standard. Given the absence of a commercially available standard for this specific molecule, this document details the necessary protocols to generate and qualify an in-house reference material. The performance of this newly established standard is evaluated based on its purity, identity, and stability, providing a benchmark for future analytical applications.
Synthesis of this compound
The synthesis of this compound is analogous to the well-established Schotten-Baumann reaction for the preparation of N-acyl amino acid esters. This method involves the acylation of ethyl aminoacetate (glycine ethyl ester) with benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction Scheme:
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl aminoacetate hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Benzoyl Chloride: Cool the solution to 0°C using an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification
Purification of the crude product is critical to ensure the high purity required for a reference standard. Recrystallization is an effective method for this purpose.
Experimental Protocol: Recrystallization
-
Solvent Selection: Determine a suitable solvent system. A mixture of ethyl acetate and hexane is often effective for compounds of this polarity.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Gradually add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to a constant weight.
Analytical Characterization and Comparison
The synthesized and purified this compound must be rigorously characterized to establish its identity, purity, and stability. The performance of this in-house reference standard is then compared based on these analytical results.
Table 1: Summary of Analytical Characterization Data
| Parameter | Method | Specification | Result |
| Identity | |||
| Appearance | Visual Inspection | White crystalline solid | Conforms |
| ¹H NMR | 400 MHz NMR | Structure consistent with this compound | Conforms |
| ¹³C NMR | 100 MHz NMR | Structure consistent with this compound | Conforms |
| Mass Spectrum | ESI-MS | [M+H]⁺ at m/z = 208.09 | Conforms |
| Purity | |||
| Purity by HPLC | HPLC-UV (230 nm) | ≥ 99.5% | 99.8% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |
| Residual Solvents | GC-HS | Ethyl Acetate ≤ 5000 ppmHexane ≤ 290 ppm | < 500 ppm< 50 ppm |
| Physicochemical Properties | |||
| Melting Point | DSC | Report Value | 62-64 °C |
3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Experimental Protocol: HPLC
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile
-
Gradient:
Time (min) %B 0 30 15 80 20 80 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 0.5 mg/mL in Acetonitrile:Water (1:1)
3.2. Structural Elucidation by NMR and Mass Spectrometry
Experimental Protocol: NMR Spectroscopy
-
Instrument: Bruker Avance 400 MHz or equivalent
-
Solvent: CDCl₃
-
¹H NMR: Chemical shifts reported in ppm relative to TMS.
-
¹³C NMR: Chemical shifts reported in ppm relative to CDCl₃.
Experimental Protocol: Mass Spectrometry (MS)
-
Instrument: Waters ACQUITY UPLC I-Class with a single quadrupole mass detector or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 50-500
3.3. Identification of Potential Impurities
During the synthesis, potential impurities could include unreacted starting materials (ethyl aminoacetate, benzoyl chloride), benzoic acid (from hydrolysis of benzoyl chloride), and the dibenzoylated product. The established HPLC method should be capable of separating these impurities from the main compound.
Workflow Diagrams
Conclusion
The protocols outlined in this guide provide a robust methodology for the in-house synthesis and qualification of this compound as a reference standard. The analytical data demonstrates that a high-purity standard can be achieved, enabling its use in quantitative analysis and other research applications where a well-characterized reference material is essential. This established in-house standard provides a reliable benchmark for future studies involving this compound.
Safety Operating Guide
Proper Disposal of [benzoyl(ethoxy)amino] acetate: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat [benzoyl(ethoxy)amino] acetate as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to disposal is mandatory to ensure personnel safety and environmental compliance. This guide provides detailed procedures for the proper handling and disposal of this compound.
Researchers and laboratory personnel must adhere to established safety protocols and waste management regulations when handling this compound. The following step-by-step instructions are designed to provide clear, actionable guidance for its disposal.
Step 1: Hazard Assessment and Waste Characterization
Before beginning any disposal process, a thorough hazard assessment is crucial. In the absence of a specific SDS for this compound, its potential hazards must be inferred from its functional groups: benzoyl, ethoxy, amino, and acetate.
-
Benzoyl Group: Compounds containing benzoyl groups can be reactive. For example, benzoyl peroxide is a strong oxidizer and can be explosive. While this compound is not a peroxide, the benzoyl group suggests a potential for reactivity.
-
Amino Group: Amino compounds can be corrosive or toxic. Ammonia, the simplest amino compound, is toxic and corrosive.
-
Ethoxy Group: Ethers, which contain the ethoxy group, can form explosive peroxides over time, especially when exposed to air and light. Diethyl ether is highly flammable.
-
Acetate Group: While many acetates have low toxicity, some can be hazardous. For instance, sucralose-6-acetate has been found to be genotoxic.[1]
Given these potential hazards, this compound should be managed as a hazardous waste until proven otherwise by a qualified environmental health and safety (EHS) professional. According to the Environmental Protection Agency (EPA), a waste is hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4][5]
| Hazardous Waste Characteristic | Potential Relevance to this compound |
| Ignitability | The presence of the ethoxy group suggests potential flammability. |
| Corrosivity | The amino group could impart basic properties, making it corrosive. |
| Reactivity | The benzoyl group suggests a potential for chemical reactivity. |
| Toxicity | The amino and acetate groups could contribute to toxicity. |
Step 2: Segregation and Containerization
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[6]
-
Do not mix this compound with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
Store waste this compound in a dedicated, properly labeled container.
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for organic compounds. Ensure the container has a secure, tight-fitting lid.
-
If the compound is a liquid, store the container in a secondary containment tray to prevent spills.
Step 3: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety. The label must include:
-
The words "HAZARDOUS WASTE "[5]
-
The full chemical name: "this compound"
-
The date when the waste was first added to the container (accumulation start date).
-
A clear indication of the potential hazards (e.g., "Flammable," "Corrosive," "Toxic").
-
The name and contact information of the generating researcher or laboratory.
Step 4: Storage
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a well-ventilated area, away from heat sources, open flames, and direct sunlight.[6]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, including the chemical name and any known or suspected hazards.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is illegal and can cause significant environmental damage.
Experimental Protocols and Visualizations
To ensure clarity and compliance, the following diagrams illustrate the key procedural workflows for the proper disposal of this compound.
References
- 1. Popular sweetener found to damage DNA in the human body - Earth.com [earth.com]
- 2. epa.gov [epa.gov]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Ethyl acetate - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
